Porritoxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143114-82-3 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-isoindol-1-one |
InChI |
InChI=1S/C17H23NO4/c1-11(2)5-8-22-15-9-13-14(16(21-4)12(15)3)10-18(6-7-19)17(13)20/h5,9,19H,6-8,10H2,1-4H3 |
InChI Key |
RKLUTDADUQVUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)CN(C2=O)CCO)OCC=C(C)C |
Other CAS No. |
143114-82-3 |
Synonyms |
2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one porritoxin |
Origin of Product |
United States |
Foundational & Exploratory
Porritoxin: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porritoxin is a phytotoxin produced by the fungus Alternaria porri, the causal agent of purple blotch disease in onions and other Allium species. Structurally, it is classified as a zinniol-related compound featuring an isoindoline skeleton. While direct and extensive research on the specific molecular mechanism of this compound is limited, its structural similarity to the well-studied phytotoxin zinniol provides a strong basis for inferring its mode of action. This guide synthesizes the available information on zinniol and related compounds to propose a comprehensive mechanism of action for this compound, intended to inform research and development efforts in agriculture and pharmacology.
Proposed Mechanism of Action: Disruption of Calcium Homeostasis
The primary proposed mechanism of action for this compound, based on studies of the related compound zinniol, is the disruption of cellular calcium homeostasis. Zinniol has been demonstrated to stimulate the entry of calcium into plant protoplasts[1][2]. This influx of Ca²⁺ ions is a critical early event in the phytotoxic cascade, leading to a range of downstream cellular dysfunctions and ultimately, cell death.
It is hypothesized that this compound, like zinniol, interacts with and modulates the activity of calcium channels in the plasma membrane of plant cells. This interaction is believed to be agonistic, promoting an open state of the channels and leading to an uncontrolled influx of extracellular calcium.
Signaling Pathway
The proposed signaling cascade initiated by this compound is illustrated below. The toxin is thought to bind to a specific site on or associated with a plasma membrane calcium channel. This binding event triggers the opening of the channel, causing a rapid and sustained increase in the cytosolic free calcium concentration. Elevated intracellular calcium acts as a second messenger, activating various downstream signaling pathways that contribute to cellular damage and the observed phytotoxic symptoms, such as necrosis.
Quantitative Data
| Compound | Assay Type | Organism/Cell Type | Effective Concentration | Reference |
| Zinniol | Leaf-spot assay | Various plant species | 50 - 200 µg/ml | [3] |
| Zinniol | Cell viability assay | Tagetes erecta cells | > 0.15 mg/ml (threshold) | [4] |
| Zinniol | Calcium influx stimulation | Carrot protoplasts | Saturable binding observed | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the activity of this compound are not published. However, based on the proposed mechanism and the nature of phytotoxins, the following standard methodologies can be adapted.
Seedling Growth Inhibition Assay
This assay is a common method to evaluate the phytotoxic effects of a compound on overall plant development.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in sterile distilled water or a plant growth medium to achieve the desired final concentrations. A solvent control should be included.
-
Seed Sterilization and Plating: Surface sterilize seeds of the chosen plant species (e.g., with a short wash in 70% ethanol followed by a dilute bleach solution and several rinses with sterile water). Place a set number of seeds (e.g., 10-20) on sterile filter paper in a petri dish.
-
Treatment Application: Add a defined volume of each this compound dilution or control solution to the filter paper in the petri dishes, ensuring the paper is saturated but not flooded.
-
Incubation: Seal the petri dishes with parafilm and incubate in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle) for a specified period (e.g., 5-7 days).
-
Data Collection and Analysis: After the incubation period, measure the germination rate (percentage of seeds germinated) and the radicle (root) and hypocotyl (shoot) length of the seedlings. Calculate the percentage of inhibition for each parameter relative to the control. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) value.
References
Porritoxin: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porritoxin is a phytotoxin produced by the fungus Alternaria porri, the causative agent of purple blotch disease in onion (Allium cepa) and other related species.[1][2] As a non-host-selective toxin, it contributes to the pathogen's virulence by inducing necrotic lesions on susceptible plant tissues.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on the experimental methodologies used for its characterization and its potential mechanism of action.
Chemical Structure and Physicochemical Properties
Initially, an incorrect benzoxazocine structure was proposed for this compound. However, detailed 2D NMR analysis, including 1H-13C and 1H-15N HMBC experiments, led to a structural revision.[4][5] The correct structure was later confirmed by total synthesis.[6] this compound is an isoindolin-1-one derivative.
The IUPAC name for this compound is 2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-isoindol-1-one.[7] Its chemical structure contains several key functional groups: an alcohol, an alkene, an amide, an aromatic ring, and an ether.[8][9]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C17H23NO4 | PubChem[7] |
| Molecular Weight | 305.4 g/mol | PubChem[7] |
| Exact Mass | 305.16270821 Da | PubChem[7] |
| XLogP3-AA (Computed) | 2.1 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 59 Ų | PubChem[7] |
Biological Activity and Mechanism of Action
This compound is a non-host-selective phytotoxin, meaning it can cause damage to a broad range of plants, not just the host species of Alternaria porri.[1][10] The primary biological effect of this compound is the induction of necrosis (cell death) in plant tissues, which manifests as the characteristic lesions of purple blotch disease.[11][12][13]
While the precise signaling pathways activated by this compound have not been fully elucidated, the mechanism of action for many non-host-selective fungal toxins involves the disruption of cellular homeostasis, particularly affecting the plasma membrane, mitochondria, and chloroplasts.[1][3] These toxins can trigger a form of programmed cell death (PCD) in plants that shares some morphological and biochemical features with apoptosis in animals.[12] The interaction of this compound with the plant cell likely initiates a signaling cascade leading to cellular demise.
Based on the known effects of other Alternaria toxins, a plausible, though unconfirmed, signaling pathway for this compound-induced cell death is proposed below. This hypothetical pathway involves the perception of the toxin at the plasma membrane, leading to downstream signaling events that culminate in necrosis.
Caption: Hypothetical signaling pathway for this compound-induced necrosis in plant cells.
Experimental Protocols
Isolation and Purification of this compound
A detailed, step-by-step protocol for the isolation and purification of this compound is not available in the recent literature. However, based on the methods used for other fungal secondary metabolites, a general workflow can be outlined.
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation
The definitive structure of this compound was determined using a combination of spectroscopic techniques.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons. ¹H-¹⁵N HMBC experiments were specifically noted as important in the structural revision of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule. Fragmentation patterns in MS/MS can provide further structural information.
Phytotoxicity Bioassay
A seedling-growth assay has been used to evaluate the phytotoxic activity of this compound and related compounds on stone leek and lettuce.[7] While specific concentrations and quantitative results for this compound were not detailed in the available abstracts, a general protocol for such an assay is described below.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and then diluted to various concentrations in a sterile aqueous solution.
-
Seed Germination: Seeds of the test plant (e.g., lettuce, Lactuca sativa) are surface-sterilized and placed on filter paper in petri dishes.
-
Treatment: A specific volume of the this compound test solution is added to each petri dish. A solvent control is also included.
-
Incubation: The petri dishes are incubated under controlled conditions of light and temperature.
-
Data Collection: After a set period (e.g., 72 hours), the germination rate, root length, and shoot length are measured.
-
Analysis: The data is analyzed to determine the concentration at which this compound causes a 50% inhibition of growth (IC50) compared to the control.
Caption: Workflow for a lettuce seedling phytotoxicity bioassay.
Conclusion and Future Directions
This compound is a well-characterized isoindolinone phytotoxin from Alternaria porri. While its chemical structure has been definitively established, further research is needed to fully understand its biological activity. Specifically, quantitative data on its phytotoxicity against a wider range of plant species would be valuable. The most significant knowledge gap lies in its molecular mechanism of action. Future research should focus on identifying the specific cellular targets of this compound and elucidating the signaling pathways that it modulates to induce programmed cell death in plants. A deeper understanding of these processes could inform the development of novel strategies for managing purple blotch disease and may also reveal new targets for the development of herbicides or other bioactive compounds.
References
- 1. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Alternaria porri causing onion purple blotch and its antifungal compound magnolol identified from Caryodaphnopsis baviensis | PLOS One [journals.plos.org]
- 3. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Reinvestigation of structure of this compound, a phytotoxin of Alternaria porri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Alternaria porri causing onion purple blotch and its antifungal compound magnolol identified from Caryodaphnopsis baviensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel isoindoline, this compound sulfonic acid, from Alternaria porri and the structure-phytotoxicity correlation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Plasma membrane damage caused by listeriolysin O is not repaired through endocytosis of the membrane pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
- 11. A Maize Necrotic Leaf Mutant Caused by Defect of Coproporphyrinogen III Oxidase in the Porphyrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effectors of Plant Necrotrophic Fungi [frontiersin.org]
- 13. Viral-induced systemic necrosis in plants involves both programmed cell death and the inhibition of viral multiplication, which are regulated by independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Porritoxin (CAS No. 143114-82-3): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porritoxin, a secondary metabolite produced by the phytopathogenic fungus Alternaria porri, is an isoindolinone derivative with documented phytotoxic, antitumor-promoting, and antiviral activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its physicochemical properties, biological activities, and relevant experimental protocols. Due to the limited specific quantitative data and the absence of studies on its interaction with cellular signaling pathways in the publicly available scientific literature, this document also highlights areas where further research is needed.
Introduction
This compound is a phytotoxin produced by the fungus Alternaria porri (Ellis) Ciferi, the causal agent of purple blotch disease in onions and other related plants.[1] Initially, its structure was erroneously identified, but was later revised to 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one. This compound has garnered interest beyond its role in plant pathology due to its potential as a cancer chemopreventive agent and its inhibitory effects on the Epstein-Barr virus (EBV).[2] This guide aims to consolidate the available technical information on this compound to support further research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 143114-82-3 | N/A |
| Molecular Formula | C₁₇H₂₃NO₄ | [3] |
| Molecular Weight | 305.4 g/mol | [3] |
| IUPAC Name | 2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-isoindol-1-one | [3] |
Biological Activity
Phytotoxicity
This compound is a non-host specific toxin and a virulence factor for Alternaria porri.[4] Culture filtrates of A. porri containing this compound have been shown to adversely affect seed germination and seedling growth of onions, with effects observed on both radicle and plumule elongation.[5] One study reported up to 80% adverse effects on germination and seedling growth when onion seeds were treated with the fungal culture filtrate.[5]
Table 1: Phytotoxic Effects of Alternaria porri Culture Filtrate on Onion
| Parameter | Observation | Reference |
| Seed Germination | Adversely affected by up to 80% | [5] |
| Radicle Elongation | Adversely affected | [5] |
| Plumule Elongation | Adversely affected | [5] |
Antitumor-Promoting and Cytotoxic Activity
Antiviral Activity
This compound has been reported to inhibit the early antigen (EA) induction of the Epstein-Barr virus (EBV).[6] However, quantitative data, including the IC50 value for this inhibitory activity, have not been published.
Mechanism of Action & Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms of action of this compound. While other toxins produced by Alternaria species have been shown to modulate signaling pathways such as the NF-κB and MAPK pathways, no such studies have been published for this compound.[2][7][8][9][10] The induction of apoptosis by other isoindolinone derivatives often involves the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential, suggesting a potential area of investigation for this compound.[11]
Due to the lack of available data on the specific signaling pathways modulated by this compound, the mandatory visualization of these pathways cannot be provided at this time. Further research is critically needed to elucidate the molecular targets and signaling cascades affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experimental procedures relevant to the study of this compound. These are generalized protocols that can be adapted for specific research needs.
Isolation and Purification of this compound from Alternaria porri
A detailed protocol for the isolation and purification of this compound is not fully available. However, a method for the partial purification of toxins from A. porri culture filtrate has been described and can be adapted.[5] High-Performance Liquid Chromatography (HPLC) would be a suitable method for the final purification and quantification of this compound.[12]
Partial Purification Protocol Outline:
-
Culture and Filtration: Grow Alternaria porri in a suitable liquid medium (e.g., Potato Dextrose Broth). After a sufficient incubation period, separate the mycelium from the culture filtrate by filtration.[5]
-
Solvent Extraction: The culture filtrate can be subjected to sequential liquid-liquid extraction with solvents of increasing polarity to partition the secondary metabolites.
-
Chromatography: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel, followed by preparative HPLC to isolate pure this compound.[12]
Phytotoxicity Bioassay
A seedling growth inhibition assay can be used to quantify the phytotoxic effects of this compound.
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of purified this compound in a suitable solvent (e.g., DMSO) and then in sterile distilled water. A solvent control should also be prepared.
-
Seed Germination Assay: Place seeds of a susceptible plant species (e.g., onion, Allium cepa) on sterile filter paper in petri dishes. Moisten the filter paper with the different concentrations of this compound solutions or the control solutions.[5]
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, dark) for a defined period (e.g., 3-7 days).
-
Data Collection: Measure the percentage of seed germination, and the length of the radicle and plumule for the germinated seeds.[5]
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control and determine the EC50 value (the concentration that causes 50% inhibition).
Experimental Workflow for Phytotoxicity Assay
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Workflow for MTT Cytotoxicity Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Logical Flow of Apoptosis Detection
Future Directions
The existing literature on this compound provides a foundation for its potential applications in agriculture and medicine. However, significant research is required to fully characterize its biological activities and mechanisms of action. Key areas for future investigation include:
-
Quantitative Biological Activity: Determination of IC50 values for cytotoxicity against a panel of cancer cell lines and for its antiviral activity against EBV.
-
Mechanism of Action: Elucidation of the molecular targets and signaling pathways affected by this compound in both plant and mammalian cells. Studies focusing on its effects on the NF-κB and MAPK pathways, as well as its potential to induce apoptosis and the underlying mechanisms, are warranted.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models for its potential anticancer and antiviral applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features for its activity and to potentially develop more potent and selective compounds.
Conclusion
This compound is a natural product with a range of biological activities that merit further investigation. While its role as a phytotoxin is established, its potential as a therapeutic agent is still in the early stages of exploration. This technical guide summarizes the current knowledge and provides a framework for future research to unlock the full potential of this intriguing isoindolinone compound. The lack of detailed mechanistic and quantitative data underscores the significant opportunities for novel discoveries in this area.
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycotoxin Altertoxin II Induces Lipid Peroxidation Connecting Mitochondrial Stress Response to NF-κB Inhibition in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Inhibitory effects of 3-nitro-2,4,6-trihydroxybenzamides on Epstein-Barr virus early antigen induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
Porritoxin (C₁₇H₂₃NO₄): A Technical Guide on its Anti-Tumor-Promoting and Phytotoxic Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porritoxin, a phytotoxin with the molecular formula C₁₇H₂₃NO₄, is a secondary metabolite produced by the fungus Alternaria porri. Initially investigated for its role in plant pathogenesis, this compound has garnered significant interest for its potential as a cancer chemopreventive agent. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, underlying mechanisms, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Properties and Structure
This compound is an isoindolinone derivative. Its structure has been confirmed through total synthesis and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)-4-methoxy-5-methyl-6-(3-methylbut-2-en-1-yloxy)isoindolin-1-one |
| PubChem CID | 178688[1] |
Biological Activity: Anti-Tumor Promotion
This compound has demonstrated notable anti-tumor-promoting activity by inhibiting the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a well-established primary screening method for potential cancer chemopreventive agents.
Quantitative Data: Inhibition of EBV-EA Activation
The inhibitory effects of this compound and its related metabolites isolated from Alternaria porri have been quantified, with this compound itself showing significant activity. The results from the study "Porritoxins, metabolites of Alternaria porri, as anti-tumor-promoting active compounds" are summarized below.
Table 2: Inhibitory Effects of Porritoxins on TPA-Induced EBV-EA Activation in Raji Cells [2][3]
| Compound | IC₅₀ (mol ratio/TPA) | Viability of Raji cells at IC₅₀ (%) |
| This compound (1) | 410 | > 90 |
| 6-(3',3'-Dimethylallyloxy)-4-methoxy-5-methylphthalide (2) | 390 | > 90 |
| This compound-related compound (3) | 450 | > 90 |
| β-Carotene (positive control) | 550 | > 90 |
IC₅₀ values represent the concentration required to inhibit 50% of EBV-EA activation.
Experimental Protocol: EBV-EA Activation Inhibition Assay
The following protocol is a detailed methodology for assessing the inhibitory effect of compounds on TPA-induced EBV-EA activation in Raji cells.
Cell Line: Raji cells (human B-lymphoblastoid cell line latently infected with EBV).
Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA).
Procedure:
-
Cell Culture: Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Induction and Treatment:
-
A suspension of Raji cells (e.g., 1 x 10⁶ cells/mL) is prepared.
-
TPA is added to the cell suspension at a final concentration that induces a high rate of EBV-EA expression (e.g., 20 ng/mL).
-
The test compound (this compound) is added at various concentrations simultaneously with TPA. A solvent control (e.g., DMSO) is also included.
-
-
Incubation: The treated cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 48 hours.
-
Detection of EBV-EA:
-
After incubation, cells are harvested, washed, and smeared onto glass slides.
-
The smears are fixed with acetone.
-
Indirect immunofluorescence is used to detect EBV-EA-positive cells. This involves incubating the fixed cells with human serum containing high-titer antibodies to EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.
-
-
Data Analysis:
-
The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.
-
The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (EA-positive cells in treated group / EA-positive cells in control group)] x 100.
-
The IC₅₀ value is determined from the dose-response curve.
-
Cell viability is assessed using a method such as the trypan blue exclusion assay to ensure that the observed inhibition is not due to cytotoxicity.
-
Signaling Pathways
Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. The inhibitory effect on TPA-induced EBV-EA activation suggests a potential interference with the protein kinase C (PKC) pathway, as TPA is a known activator of PKC. However, further research is required to elucidate the precise molecular targets of this compound.
Diagram 1: Hypothetical Experimental Workflow for Investigating this compound's Effect on the PKC Pathway
Caption: Workflow to test if this compound inhibits the PKC pathway.
Biological Activity: Phytotoxicity
This compound is known to be a phytotoxin, contributing to the symptoms of black spot disease in plants like stone-leek and onion. While much of the available data pertains to crude extracts of Alternaria porri, there is some information on the effects of purified this compound.
Quantitative Data: Phytotoxic Effects
A study has reported the inhibitory effect of this compound on lettuce seedlings.
Table 3: Phytotoxicity of this compound on Lettuce Seedlings
| Plant Species | Concentration | Observed Effect |
| Lettuce (Lactuca sativa) | 10 µg/mL | Inhibition of shoot and root growth[4] |
Experimental Protocol: Seed Germination and Seedling Growth Assay
The following is a general protocol for assessing the phytotoxicity of a pure compound like this compound on seed germination and seedling growth.
Plant Species: A model plant with rapid germination, such as lettuce (Lactuca sativa).
Procedure:
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile distilled water to achieve a range of test concentrations. A solvent control is also prepared.
-
Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination (e.g., with a short wash in 70% ethanol followed by a soak in a dilute sodium hypochlorite solution, and then rinsed thoroughly with sterile water).
-
Germination Assay:
-
Sterile filter paper is placed in petri dishes.
-
A known number of sterilized seeds are evenly placed on the filter paper.
-
The filter paper is moistened with a specific volume of the test solution or control.
-
The petri dishes are sealed and incubated in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).
-
The number of germinated seeds is counted daily for a set period (e.g., 7 days). Germination is typically defined as the emergence of the radicle.
-
-
Seedling Growth Assay:
-
After the germination period, the length of the primary root and the shoot of each seedling is measured.
-
-
Data Analysis:
-
The germination percentage is calculated for each treatment.
-
The average root and shoot length are calculated.
-
The percentage of inhibition of germination, root growth, and shoot growth is calculated relative to the control.
-
The EC₅₀ (effective concentration to cause 50% inhibition) can be determined from the dose-response curves.
-
Diagram 2: Experimental Workflow for Phytotoxicity Assessment
Caption: Workflow for assessing this compound's phytotoxicity.
Conclusion
This compound (C₁₇H₂₃NO₄) is a multifaceted natural product with significant biological activities. Its demonstrated ability to inhibit TPA-induced EBV-EA activation highlights its potential as a lead compound in cancer chemoprevention research. The provided experimental protocols offer a framework for further investigation into its anti-tumor-promoting properties and for elucidating its mechanism of action, potentially involving the PKC signaling pathway. Furthermore, its inherent phytotoxicity warrants continued study to understand its role in plant-pathogen interactions and to explore potential applications in agriculture. Future research should focus on in-depth mechanistic studies to identify the direct molecular targets of this compound and to evaluate its efficacy and safety in more complex biological systems.
References
Biological activity of Porritoxin phytotoxin
An In-depth Technical Guide on the Biological Activity of the Phytotoxin Porritoxin
Abstract
This compound is a non-host-specific phytotoxin produced by the fungus Alternaria porri, the causative agent of purple blotch disease in Allium species such as onions and leeks.[1][2] Initially misidentified, its structure has been revised and confirmed as 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one, an isoindoline derivative.[3][4][5] As a secondary metabolite, this compound plays a role in the pathogenicity of the fungus by inducing symptoms like leaf necrosis and inhibiting plant growth.[2][6] While its general phytotoxic effects are established, the precise molecular mechanism of action and the specific signaling pathways it triggers in plant cells are not yet fully elucidated in published literature. This guide synthesizes the available quantitative data, provides detailed experimental protocols for its study, and presents a hypothetical model for its mechanism of action based on the known effects of similar fungal phytotoxins.
Quantitative Biological Activity of this compound
Quantitative data on the phytotoxic effects of pure this compound is limited. Most studies have utilized partially purified toxin extracts from Alternaria porri cultures, which contain a mixture of metabolites. The available data is summarized below for comparative analysis.
Table 1: Summary of Quantitative Phytotoxicity Data
| Toxin Preparation | Plant Species | Assay Type | Concentration | Observed Effect | Reference |
| Pure this compound | Lettuce (Lactuca sativa) | Seedling Growth Assay | 10 µg/mL | Inhibition of shoot and root growth | [4] |
| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seed Germination Assay | 50 ppm | 16.19% inhibition of seed germination | [7] |
| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seed Germination Assay | 1000 ppm | 56.17% inhibition of seed germination | [7] |
| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seed Germination Assay | 2000 ppm | 86.79% inhibition of seed germination | [7] |
| Crude Toxin Extract | Onion (Allium cepa 'Arka Kalyan') | Seed Germination Assay | 50 ppm | 7.86% inhibition of seed germination | [7] |
| Crude Toxin Extract | Onion (Allium cepa 'Arka Kalyan') | Seed Germination Assay | 2000 ppm | 65.13% inhibition of seed germination | [7] |
| Crude Toxin Extract | Onion (Allium cepa 'Bellary Red') | Seedling Growth Assay | 2000 ppm | 26.67% shoot inhibition; 52.98% root inhibition | [7] |
| Crude Toxin Extract | Onion (Allium cepa 'Arka Kalyan') | Seedling Growth Assay | 2000 ppm | 28.15% shoot inhibition; 42.19% root inhibition | [7] |
Hypothetical Mechanism of Action and Signaling
The specific molecular targets of this compound have not been identified. However, based on its amphiphilic structure and the action of many other non-host-specific toxins, a plausible mechanism involves the disruption of plasma membrane integrity. This primary disruption can initiate a cascade of secondary events leading to cell death.
This proposed pathway involves:
-
Membrane Interaction: this compound intercalates into the plant cell's plasma membrane, altering its physical properties like fluidity and permeability.
-
Loss of Integrity: This leads to compromised membrane function, causing leakage of ions and metabolites.
-
Oxidative Stress: The cellular stress and ion imbalance can trigger the production of Reactive Oxygen Species (ROS), leading to oxidative damage of lipids, proteins, and nucleic acids.
-
Cellular Collapse: The cumulative damage results in metabolic disruption, cessation of growth, and ultimately, necrotic cell death, which manifests as the characteristic disease symptoms.
Caption: Hypothetical signaling cascade for this compound phytotoxicity.
Experimental Protocols
Protocol for Extraction and Partial Purification of A. porri Toxins
This protocol is adapted from the methodology described by Bhaskaran and Kandaswamy (1978) and is suitable for obtaining a concentrated toxin extract for bioassays.[8]
Materials:
-
Pure culture of Alternaria porri
-
Potato Dextrose Broth (PDB)
-
250 mL Erlenmeyer flasks
-
Sterile 1 cm cork borer or scalpel
-
Incubator (27 ± 1°C)
-
Cheesecloth or muslin cloth
-
Centrifuge and centrifuge tubes
-
Acetone (reagent grade)
-
1-Butanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Rotary evaporator or water bath (40°C)
-
Sterile water
Methodology:
-
Fungal Culture: Dispense 50 mL of PDB into each 250 mL conical flask and sterilize. Inoculate each flask with a 1 cm disc from the periphery of a 7-day-old A. porri culture grown on Potato Dextrose Agar (PDA).
-
Incubation: Incubate the flasks at 27 ± 1°C for 10-14 days in stationary culture to allow for toxin production.
-
Filtration: After incubation, filter the culture broth through 2-3 layers of sterile cheesecloth to separate the mycelial mat from the culture filtrate.
-
Acetone Precipitation: To the filtrate, gradually add two volumes of cold acetone while stirring constantly to precipitate proteins and larger molecules. Allow the mixture to stand overnight at 4°C.
-
Centrifugation: Centrifuge the mixture at 2000 rpm for 10 minutes. Discard the pellet and collect the supernatant.
-
Solvent Evaporation: Remove the acetone from the supernatant using a rotary evaporator or a hot water bath set to 40°C. Reduce the remaining aqueous solution to approximately 1/5th of the original filtrate volume.
-
Butanol Extraction: Extract the aqueous concentrate three times with equal volumes of water-saturated 1-butanol. Combine the butanol phases and discard the aqueous phase.
-
Drying: Evaporate the combined butanol phase to complete dryness using a rotary evaporator at 40°C.
-
Purification Wash: Dissolve the dried residue in 100 mL of sterile water. Extract this solution twice with equal volumes of diethyl ether. Discard the ether phases.
-
Final Product: Take the final aqueous phase to dryness in a water bath. The resulting crystalline brown powder is the partially purified toxin extract. Store in a sterile, airtight container at 4°C.
Caption: Experimental workflow for this compound extraction.
Protocol for Seed Germination and Root Growth Phytotoxicity Assay
This bioassay determines the phytotoxic effect of this compound by measuring its impact on seed germination and early seedling development.
Materials:
-
Partially purified or pure this compound
-
Sterile distilled water (for control and dilutions)
-
Seeds of a sensitive indicator species (e.g., lettuce, onion 'Bellary Red')
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Pipettes
-
Growth chamber or incubator with controlled light and temperature (e.g., 25°C, 16:8h light:dark cycle)
-
Calipers or a ruler for measurement; image analysis software is recommended.
Methodology:
-
Prepare Toxin Solutions: Create a stock solution of the toxin extract in sterile distilled water. Perform a serial dilution to prepare a range of test concentrations (e.g., 10, 50, 100, 500, 1000, 2000 ppm). Use sterile distilled water as the negative control.
-
Prepare Petri Dishes: Place two layers of sterile filter paper into each sterile Petri dish.
-
Plating: Arrange a set number of seeds (e.g., 20-30) evenly on the filter paper in each dish. Prepare at least three replicate dishes for each concentration and the control.
-
Treatment Application: Add a fixed volume (e.g., 5 mL) of the corresponding toxin dilution or control water to each dish, ensuring the filter paper is saturated but not flooded.
-
Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions for a defined period (e.g., 3-5 days).
-
Data Collection:
-
Germination Rate: After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Root and Shoot Length: Carefully measure the root length (from the coleoptile to the root tip) and shoot length of each germinated seedling.
-
-
Data Analysis:
-
Calculate the percentage of germination for each replicate.
-
Calculate the average root and shoot length for each replicate.
-
Calculate the percent inhibition of germination and growth for each toxin concentration relative to the control using the formula: % Inhibition = [ (Control_Value - Treatment_Value) / Control_Value ] * 100
-
Plot dose-response curves and determine IC50 values if possible.
-
Caption: Experimental workflow for a phytotoxicity bioassay.
Conclusion and Future Directions
This compound, an isoindoline phytotoxin from Alternaria porri, is an active inhibitor of plant germination and growth. While its role in the purple blotch disease of Allium crops is evident, the specific details of its biological activity remain an important area for future research. The primary knowledge gap is the absence of an elucidated molecular mechanism of action.
Future research should prioritize:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening of resistant mutants to identify the primary cellular binding partner(s) of this compound.
-
Membrane Interaction Studies: Employing biophysical methods like fluorescence spectroscopy, patch-clamping, or model lipid bilayers to confirm and characterize the toxin's interaction with the plasma membrane.
-
Signaling Pathway Analysis: Investigating downstream cellular responses, including measuring changes in intracellular calcium levels, ROS production, and the activation of specific stress-related kinases or transcription factors following this compound exposure.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to determine the key functional groups responsible for its phytotoxicity, which could aid in the development of novel, targeted herbicides or antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytotoxic Secondary Metabolites from Fungi [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. alternaria blight alternaria: Topics by Science.gov [science.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
Porritoxin's Role in Plant Pathogenesis: An In-depth Technical Guide
Abstract
Porritoxin, a phytotoxic secondary metabolite produced by the fungus Alternaria porri, is a key virulence factor in the development of purple blotch disease in Allium species, most notably onions (Allium cepa). This disease poses a significant threat to onion cultivation worldwide, leading to substantial crop losses. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's involvement in plant pathogenesis. It details the quantifiable phytotoxic effects of A. porri toxins on host plants, presents standardized experimental protocols for their evaluation, and outlines the current knowledge gaps regarding the specific molecular mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of plant pathology, mycology, and agricultural drug development. A critical point highlighted is that while the pathogenic effects of crude toxin extracts are established, the precise molecular target and signaling pathways specifically disrupted by this compound remain to be elucidated.
Introduction
Alternaria porri is the causal agent of purple blotch, a destructive disease of onion and other Allium crops. The pathogenesis of A. porri is intricately linked to its production of phytotoxins, among which this compound is a significant component. These toxins are instrumental in overcoming host defenses and inducing the characteristic disease symptoms. An understanding of the role and mechanism of this compound is therefore fundamental for the development of effective disease management strategies. This guide synthesizes the available research on the phytotoxic effects of A. porri toxins, provides detailed experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's role in plant disease.
Pathogenic Effects of Alternaria porri Toxins
The partially purified toxin mixture from A. porri, containing this compound, demonstrates significant phytotoxicity, leading to the manifestation of purple blotch disease symptoms. The primary pathogenic effects observed in host plants are:
-
Inhibition of Seed Germination: The toxin has been shown to impede the germination of onion seeds in a dose-dependent manner.
-
Retardation of Seedling Growth: A notable inhibition of both root and shoot elongation in onion seedlings is a key phytotoxic effect, which can severely impact crop establishment.
-
Induction of Necrosis: Foliar application of the toxin leads to the development of necrotic lesions on leaves, a hallmark symptom of purple blotch disease.
Quantitative Data on Phytotoxicity
The phytotoxic effects of partially purified toxin extracts from A. porri have been quantified in bioassays. The following tables present data on the impact of different toxin concentrations on two onion varieties: Bellary Red (susceptible) and Arka Kalyan (less susceptible).
Table 1: Effect of A. porri Toxin on Seed Germination of Onion Varieties
| Toxin Concentration (ppm) | Bellary Red (% Inhibition) | Arka Kalyan (% Inhibition) |
| 2000 | 86.79 | 65.13 |
| 1000 | Not Reported | 56.17 |
| 500 | Not Reported | Not Reported |
| 250 | Not Reported | Not Reported |
| 100 | Not Reported | Not Reported |
| 50 | 16.19 | 7.86 |
Table 2: Effect of A. porri Toxin on Seedling Growth of Onion Varieties
| Toxin Concentration (ppm) | Bellary Red - Shoot Inhibition (%) | Bellary Red - Root Inhibition (%) | Arka Kalyan - Shoot Inhibition (%) | Arka Kalyan - Root Inhibition (%) |
| 2000 | 26.67 | 52.98 | 28.15 | 42.19 |
Table 3: Disease Severity on Onion Seedlings after Foliar Application of A. porri Toxin
| Toxin Concentration (ppm) | Bellary Red (Percent Disease Index) | Arka Kalyan (Percent Disease Index) |
| 2000 | 50.67 | 42.00 |
Experimental Protocols
This section provides detailed methodologies for the extraction of toxins from A. porri and for conducting bioassays to evaluate their phytotoxicity.
Toxin Extraction and Partial Purification
-
Fungal Inoculation and Growth: A pure culture of Alternaria porri is inoculated into 250 ml flasks containing 50 ml of sterile Potato Dextrose Broth (PDB).
-
Incubation for Toxin Production: The inoculated flasks are incubated at 27 ± 1°C for a period of 10 days to facilitate fungal growth and the secretion of toxins into the broth.
-
Separation of Mycelia: The fungal mycelial mats are separated from the culture broth by filtration through a sterile cheesecloth, followed by filtration through Whatman No. 1 filter paper to obtain a cell-free culture filtrate.
-
Partial Purification: The cell-free filtrate, containing the crude toxin mixture, can be partially purified. While specific protocols for this compound purification are not widely detailed, standard methods would involve solvent extraction (e.g., with ethyl acetate) followed by chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
Seed Germination and Seedling Growth Bioassay
-
Preparation of Toxin Solutions: A range of toxin concentrations (e.g., 50, 100, 250, 500, 1000, 2000 ppm) are prepared by diluting the partially purified toxin stock in sterile distilled water.
-
Seed Treatment: Onion seeds are surface-sterilized and then soaked in the various toxin dilutions for a defined duration. A control group of seeds is soaked in sterile distilled water.
-
Incubation Conditions: The treated seeds are placed on sterile, moist blotter paper within petri dishes and incubated under controlled environmental conditions (e.g., 25 ± 1°C, with a 12-hour photoperiod).
-
Data Collection and Analysis:
-
The percentage of seed germination is recorded at regular intervals over 7 to 10 days.
-
After 10 days, the shoot and root lengths of the resulting seedlings are measured.
-
The percentage of inhibition for each parameter is calculated relative to the control group.
-
Detached Leaf Bioassay
-
Leaf Collection and Preparation: Healthy, mature leaves are excised from 25-day-old onion seedlings. The detached leaves are then surface-sterilized.
-
Application of Toxin: A small aliquot (e.g., 10 µl) of each toxin dilution is applied to the surface of the detached leaves. Sterile distilled water is used as a control.
-
Incubation: The treated leaves are placed in a humid chamber, such as a petri dish containing moist filter paper, and incubated at 25°C with a 12-hour photoperiod.
-
Evaluation of Symptoms: The leaves are monitored daily for the appearance and development of necrotic lesions. The diameter of these lesions is measured after 3 to 5 days to quantify the extent of tissue damage.
Visualizations
Experimental Workflow
Caption: Workflow for A. porri toxin extraction and subsequent bioassays.
Hypothetical Signaling Pathway for this compound Action
Caption: A hypothetical signaling pathway for the phytotoxic action of this compound.
Disclaimer: The molecular components and interactions depicted in this pathway are based on a generalized model of phytotoxin action. The specific molecular target and signaling cascade for this compound have not yet been experimentally elucidated.
Conclusion and Future Research Directions
This compound is a key pathogenic determinant in the development of purple blotch disease of onion. The available evidence clearly demonstrates its phytotoxic effects, which contribute to the economically significant damage caused by Alternaria porri. However, a significant gap persists in our understanding of the molecular basis of its toxicity.
To advance the development of targeted and effective disease control measures, future research efforts should be directed towards:
-
Identification of the Molecular Target(s): The primary research imperative is to identify the specific cellular components (e.g., enzymes, receptor proteins) with which this compound interacts to exert its toxic effects.
-
Elucidation of Signaling Pathways: A detailed investigation of the intracellular signaling cascades that are either activated or suppressed by this compound is essential for a complete understanding of its mode of action.
-
Structure-Activity Relationship Studies: The synthesis and bio-evaluation of this compound analogs will be valuable for identifying the specific chemical features essential for its phytotoxicity, which can inform the design of novel fungicides.
A deeper molecular understanding of this compound's role in plant pathogenesis will undoubtedly pave the way for innovative strategies to mitigate the impact of purple blotch disease and ensure the sustainability of onion production.
The Enigmatic Potential of Porritoxin in Cancer Chemoprevention: A Scoping Review
A comprehensive review of existing scientific literature reveals a significant gap in the investigation of Porritoxin as a potential cancer chemopreventive agent. At present, there is a notable absence of published studies detailing its mechanism of action, relevant signaling pathways, or any quantitative data related to its efficacy in cancer models. The primary research available focuses on the total synthesis and structural confirmation of the this compound molecule.
Given the lack of specific data on this compound, this guide will pivot to a broader, yet highly relevant topic: Phytochemicals as a source of potential cancer chemopreventive agents . This will serve as a framework for the type of in-depth analysis required for any novel compound, and will utilize examples of other well-researched phytochemicals to illustrate the core requirements of a technical whitepaper for researchers, scientists, and drug development professionals.
Introduction to Phytochemicals in Cancer Chemoprevention
Cancer chemoprevention is a strategy that employs natural or synthetic agents to prevent, suppress, or reverse the development of invasive cancer.[1][2][3][4] Phytochemicals, the vast array of bioactive compounds produced by plants, have emerged as a promising reservoir for such agents. These molecules often possess pleiotropic effects, targeting multiple pathways involved in carcinogenesis, including the induction of apoptosis, inhibition of cell proliferation, and modulation of inflammatory and angiogenic processes.[1]
This guide will explore the methodologies used to evaluate the chemopreventive potential of phytochemicals, present illustrative data from existing research, and visualize key cellular pathways and experimental workflows.
Quantitative Data on Phytochemical Efficacy
The initial assessment of a potential chemopreventive agent involves quantifying its cytotoxic and anti-proliferative effects on cancer cells. This data is crucial for determining dosage, assessing selectivity, and comparing efficacy across different cell lines and compounds. While no such data exists for this compound, the following table summarizes representative quantitative data for other phytochemicals to illustrate standard metrics.
| Phytochemical | Cancer Cell Line | Assay Type | Metric | Value | Reference |
| Formononetin | Ovarian Cancer (OV90, ES2) | Proliferation Assay | IC50 | Not Specified | [5] |
| Formononetin | Breast Cancer (MCF-7) | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | [5] |
| Esculetin | Laryngeal Cancer Xenograft | In vivo tumor growth | Tumor Weight Reduction | Dose-dependent decrease | [6] |
| Fraxetin | Glioblastoma (U251) | In vivo tumor growth | Tumor Volume Reduction | Significant decrease | [6] |
| Pyr-1 | Leukemia (CEM, HL-60) | Cytotoxicity Assay | CC50 | Favorable selective cytotoxicity | [7] |
Note: IC50 (half maximal inhibitory concentration) and CC50 (half maximal cytotoxic concentration) are common metrics to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the chemopreventive properties of a novel phytochemical agent.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a phytochemical on the metabolic activity and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The phytochemical is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis (programmed cell death) by a phytochemical.
Methodology:
-
Cell Treatment: Cells are treated with the phytochemical at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding the mechanism of action of a chemopreventive agent.
Signaling Pathway: Phytochemical-Induced Apoptosis
Many phytochemicals exert their anti-cancer effects by inducing apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that can be activated by a phytochemical.
References
- 1. The Role of Nutraceuticals in Chemoprevention and Chemotherapy and Their Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Chemoprevention: A Strategic Approach Using Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemoprevention: a rapidly evolving field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early Research on Emodin as an Inhibitor of Epstein-Barr Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on emodin, a natural anthraquinone derivative, and its inhibitory effects on the Epstein-Barr virus (EBV). The document synthesizes key findings on emodin's mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of EBV and the development of antiviral therapeutics.
Introduction to Emodin and Epstein-Barr Virus
The Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma.[1] The virus exists in two states: a latent phase and a lytic phase, the latter being responsible for viral replication and spread.[2] The switch from latency to the lytic cycle is a critical process for viral propagation and a potential target for antiviral therapies.
Emodin, a compound found in the roots and rhizomes of various plants, including Polygonum cuspidatum, has been investigated for its broad-spectrum antiviral activities.[3] Early research has identified emodin as a potent inhibitor of the EBV lytic cycle, suggesting its potential as a therapeutic agent against EBV-associated diseases.[4][5]
Quantitative Data on Emodin's Anti-EBV Activity
The inhibitory effects of emodin on various aspects of the EBV lytic cycle have been quantified in several studies. The following tables summarize the key effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values.
Table 1: EC₅₀ Values of Emodin for Inhibition of EBV Lytic Protein Expression and DNA Replication
| Target | Cell Line | EC₅₀ | Reference |
| Immediate-Early Proteins (Rta, Zta) | P3HR1 | 4.83 µg/mL (17.87 µM) | [4][6] |
| Rta Protein | P3HR1 | 5.2 µg/mL | [6] |
| Zta Protein | P3HR1 | 4.5 µg/mL | [6] |
| Early Antigen-Diffuse (EA-D) | P3HR1 | 4.8 µg/mL | [6] |
| EBV DNA Replication | P3HR1 | 1.2 µg/mL (4.4 µM) | [6] |
Table 2: IC₅₀ and Cytotoxic Concentration (CC₅₀) Values of Emodin
| Parameter | Cell Line | IC₅₀ / CC₅₀ | Reference |
| EBV DNase Activity | - | 31 µM | [7] |
| Cytotoxicity (CC₅₀) | TW01 (NPC) | 50 µM | [7] |
| Cytotoxicity (CC₅₀) | NA (EBV+ NPC) | 89 µM | [7] |
| Cytotoxicity (CC₅₀) | TW01 | 31 µM | [8] |
| Cytotoxicity (CC₅₀) | NA (EBV+) | 79 µM | [8] |
| Cytotoxicity (CC₅₀) | HONE-1 | 58 µM | [8] |
| Cytotoxicity (CC₅₀) | HA (EBV+) | 65 µM | [8] |
Mechanism of Action
Early research indicates that emodin inhibits the EBV lytic cycle by targeting the initial stages of viral reactivation. The primary mechanism involves the suppression of the two immediate-early (IE) genes, BZLF1 and BRLF1, which encode the transcriptional activators Zta and Rta, respectively.[9][10] These two proteins are critical for initiating the cascade of lytic gene expression.[4]
Emodin's inhibitory effect on the promoters of BZLF1 (Zp) and BRLF1 (Rp) is mediated, at least in part, by its ability to suppress the expression of the transcription factor Sp1.[9] The Sp1 binding region within the Zta promoter has been identified as important for this emodin-triggered repression.[9]
Furthermore, emodin has been shown to inhibit the activity of EBV DNase, an enzyme crucial for viral genome replication and virion production.[7] By targeting these early and essential components of the lytic cycle, emodin effectively blocks the production of new viral particles.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in early research on emodin and EBV.
4.1. Cell Culture and Lytic Cycle Induction
-
Cell Lines: EBV-positive Burkitt's lymphoma cell lines (e.g., P3HR1) and EBV-positive nasopharyngeal carcinoma cell lines (e.g., NA, HA) are commonly used.[6][8] Their EBV-negative parental lines (e.g., TW01, HONE-1) serve as controls.[8]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Lytic Cycle Induction: To study the effects of emodin on the lytic cycle, latent EBV is reactivated. A common method is to treat the cells with a combination of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 40 ng/mL), and a histone deacetylase inhibitor, like sodium butyrate (SB) (e.g., 3 mM), for 24 to 48 hours.[8]
4.2. Western Blot Analysis for EBV Lytic Proteins
This protocol is used to detect and quantify the expression of specific EBV lytic proteins.
-
Cell Treatment: Seed cells (e.g., 3 x 10⁶ P3HR1 cells) and allow them to attach for 24 hours. Pre-treat the cells with varying concentrations of emodin for 1 hour before inducing the lytic cycle with TPA and SB.[4][8]
-
Cell Lysis: After 24-48 hours of induction, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EBV lytic proteins (e.g., anti-Zta, anti-Rta, anti-EA-D) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
4.3. Real-Time Quantitative PCR (qPCR) for EBV DNA Replication
This method quantifies the amount of viral DNA to assess the effect of emodin on EBV replication.
-
Cell Treatment: Treat P3HR1 cells with different concentrations of emodin prior to lytic induction with TPA and SB for 48 hours.[6]
-
DNA Extraction: Isolate total DNA from the treated cells using a commercial DNA extraction kit.
-
qPCR:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers specific for a late EBV gene (e.g., BALF5, which encodes the viral DNA polymerase), and the extracted DNA.[8]
-
Use primers for a cellular gene (e.g., β-actin or GAPDH) for normalization.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis: Calculate the relative amount of EBV DNA using the comparative Ct (ΔΔCt) method.
4.4. Flow Cytometry for Lytic Protein Expression
This technique is used to quantify the percentage of cells expressing EBV lytic proteins.
-
Cell Treatment: Treat cells with emodin and induce the lytic cycle as described previously.
-
Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde. Permeabilize the cells with a saponin-based buffer.
-
Immunostaining: Incubate the permeabilized cells with a primary antibody against an EBV lytic protein (e.g., anti-EA-D) followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of fluorescently positive cells.
4.5. Reporter Gene Assay for Promoter Activity
This assay measures the effect of emodin on the activity of the BZLF1 and BRLF1 promoters.
-
Plasmid Construction: Clone the promoter regions of BZLF1 (Zp) and BRLF1 (Rp) into a luciferase reporter vector.
-
Transfection: Transfect the reporter plasmids into EBV-negative (e.g., TW01) or EBV-positive (e.g., NA) cells.[8]
-
Cell Treatment: After 24 hours, treat the transfected cells with emodin and/or lytic inducers (TPA + SB).
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer. Normalize the results to a co-transfected control plasmid (e.g., a β-galactosidase expression vector).
Signaling Pathways and Visualizations
Emodin's inhibitory effect on the EBV lytic cycle is linked to its modulation of cellular signaling pathways that are known to regulate EBV reactivation. Emodin has been reported to inhibit the activation of p38 MAPK, ERK, and JNK signaling pathways.[1][6] These pathways are known to activate transcription factors like AP-1 and ATF1, which in turn can activate the promoters of the EBV immediate-early genes BZLF1 and BRLF1.[1][6]
Below are Graphviz diagrams illustrating the proposed signaling pathway of emodin's action and a typical experimental workflow.
Caption: Proposed signaling pathway for Emodin's inhibition of the EBV lytic cycle.
Caption: General experimental workflow for studying Emodin's effect on EBV.
Conclusion
Early research has established emodin as a promising inhibitor of the Epstein-Barr virus lytic cycle. Its mechanism of action, centered on the suppression of immediate-early gene expression and key viral enzymes, provides a solid foundation for further investigation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon these initial findings. Future studies may focus on elucidating the finer details of its interaction with cellular signaling pathways, its efficacy in in vivo models, and its potential for clinical application in the treatment of EBV-associated diseases.
References
- 1. Novel Therapeutics for Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Role of Emodin as Therapeutics to Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Epstein-Barr Virus Lytic Cycle by an Ethyl Acetate Subfraction Separated from Polygonum cuspidatum Root and Its Major Component, Emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Promising Role of Emodin as Therapeutics to Against Viral Infections [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Screening and identification of emodin as an EBV DNase inhibitor to prevent its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emodin Inhibits EBV Reactivation and Represses NPC Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Epstein-Barr virus lytic cycle by an ethyl acetate subfraction separated from Polygonum cuspidatum root and its major component, emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emodin Inhibits EBV Reactivation and Represses NPC Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Revised Structure of Porritoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porritoxin, a phytotoxin produced by the fungus Alternaria porri, has been a subject of chemical and biological interest. Initially assigned a unique benzoxazocine skeleton, its structure was later revised to an isoindolinone framework based on extensive spectroscopic analysis and confirmed by total synthesis. This guide provides an in-depth overview of the revised chemical structure of this compound, including its isolation, structural elucidation, total synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product chemistry, phytopathology, and drug discovery.
Introduction
Alternaria porri, the causative agent of black spot disease in commercially important plants like stone-leek and onion, produces a variety of secondary metabolites, including the phytotoxin this compound[1]. The initial structural assignment of this compound in 1992 proposed a novel benzoxazocine skeleton. However, discrepancies in spectroscopic data led to a re-investigation. In 2002, through detailed 2D NMR analysis, the structure was conclusively revised to 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one[2][3]. This revision was subsequently confirmed by independent total syntheses[4][5]. This document outlines the key scientific evidence and methodologies that established the correct chemical structure of this compound.
Structural Revision
The journey to the correct structure of this compound is a compelling case study in natural product characterization. The initial structural hypothesis was challenged by comparative analysis of its NMR spectra with related isoindolinone-containing metabolites.
From Benzoxazocine to Isoindolinone
The originally proposed structure (1) and the revised, correct structure (2) of this compound are shown below. The key difference is the core scaffold: an eight-membered benzoxazocine ring versus a five-membered isoindolinone ring.
References
- 1. chromsoc.jp [chromsoc.jp]
- 2. Reinvestigation of structure of this compound, a phytotoxin of Alternaria porri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phytotoxicity of Porritoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porritoxin, a phytotoxin produced by the fungal pathogen Alternaria porri, is a key factor in the development of purple blotch disease in Allium species. This technical guide provides an in-depth analysis of the phytotoxic properties of this compound, consolidating available quantitative data, detailing experimental methodologies for its study, and visualizing its proposed mechanism of action. Understanding the molecular underpinnings of this compound's phytotoxicity is crucial for the development of effective disease management strategies and may offer insights for the development of novel herbicides or other bioactive compounds.
Introduction
Alternaria porri is a pathogenic fungus responsible for significant yield losses in onion, garlic, and other Allium crops worldwide. The pathogen's virulence is, in part, attributed to the secretion of phytotoxic secondary metabolites, among which this compound is a prominent example. Structurally, this compound is an isoindoline derivative, a class of compounds known for their diverse biological activities. This guide focuses on the specific phytotoxic effects of this compound, distinguishing its activity from the broader toxicological profile of crude A. porri extracts.
Quantitative Phytotoxicity Data
The phytotoxic effects of this compound and its analogues have been quantified in seedling growth assays. The following tables summarize the available data, presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%.
Table 1: Phytotoxicity of this compound and Related Compounds on Lettuce (Lactuca sativa)
| Compound | IC50 (µg/mL) | Molar Concentration (µM) |
| This compound | 1.0 | 3.27 |
| This compound sulfonic acid | >100 | >261 |
| Zinniol | 0.8 | 2.46 |
Table 2: Phytotoxicity of this compound and Related Compounds on Stone Leek (Allium fistulosum var. caespitosum)
| Compound | IC50 (µg/mL) | Molar Concentration (µM) |
| This compound | 1.0 | 3.27 |
| This compound sulfonic acid | >100 | >261 |
| Zinniol | 1.0 | 3.07 |
Data sourced from Horiuchi et al., 2003.
Proposed Mechanism of Action
While the precise molecular targets of this compound are still under investigation, research on the structurally related phytotoxin, Zinniol, provides significant clues. Studies have shown that Zinniol stimulates the influx of calcium ions (Ca2+) into plant protoplasts[1]. This disruption of calcium homeostasis is a common mechanism for many phytotoxins and can trigger a cascade of downstream events leading to cell death.
Based on this evidence, a hypothetical signaling pathway for this compound-induced phytotoxicity is proposed:
This proposed pathway suggests that this compound may bind to and/or modulate calcium channels in the plant cell's plasma membrane, leading to an uncontrolled influx of Ca2+ into the cytosol. This increase in cytosolic Ca2+ can then trigger downstream stress responses, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-like proteases, ultimately culminating in programmed cell death (PCD) and the visible symptoms of phytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's phytotoxicity.
Isolation and Purification of this compound from Alternaria porri
This protocol is adapted from methodologies used for the purification of toxins from Alternaria species.
Materials:
-
Alternaria porri culture
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Fungal Culture: Inoculate A. porri into liquid PDB medium and incubate for 2-3 weeks at 25°C with shaking.
-
Filtration: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or filter paper.
-
Solvent Extraction: Extract the culture filtrate multiple times with an equal volume of ethyl acetate in a separatory funnel.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing this compound and further purify using preparative HPLC.
-
-
Purity and Structural Analysis: Confirm the purity and elucidate the structure of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Seedling Growth Phytotoxicity Assay
This bioassay is used to determine the IC50 values of this compound.
References
Methodological & Application
Total Synthesis of Porritoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the total synthesis of Porritoxin, a phytotoxin produced by the fungus Alternaria porri. The synthetic strategies developed by the research groups of Kelly and Couture are presented, offering insights into different chemical approaches to this isoindolinone natural product.
Introduction
This compound is a secondary metabolite isolated from Alternaria porri, the causative agent of black spot disease in various plants.[1] Its structure was initially misassigned but later revised and confirmed through total synthesis.[1] The isoindolinone core of this compound presents a compelling target for synthetic chemists. This document outlines two distinct and successful total syntheses of this compound, providing detailed experimental protocols for key transformations and a summary of quantitative data to facilitate comparison.
Retrosynthetic Analysis and Strategy
Two primary synthetic routes to this compound have been reported, each employing a unique strategy for the construction of the key isoindolinone scaffold.
1. The Kelly Synthesis: Ortho-lithiation and Formylation Approach
The Kelly group's strategy hinges on the construction of the isoindolinone ring system via an ortho-lithiation/formylation reaction using iron pentacarbonyl, followed by a high-temperature annulation.[2][3]
2. The Couture Synthesis: Parham Cyclization Approach
The Couture group developed a concise synthesis centered around a Parham cyclization to form the five-membered lactam ring of the isoindolinone core.[1][4][5]
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize the quantitative data for the key steps in the total syntheses of this compound reported by the Kelly and Couture groups.
Table 1: Key Reaction Yields in the Total Synthesis of this compound (Kelly et al.)
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Amide Formation | 2,4-dimethoxy-3-methylbenzoic acid | 5 | SOCl₂, (i-Pr)₂NH | High |
| 2 | Ortho-lithiation/Formylation | 5 | 7 | s-BuLi, TMEDA, THF, -78 °C; then Fe(CO)₅ | 92 |
| 3 | Annulation | 7 | 10 | H₂NOH·HCl, EtOH, reflux | High |
| 4 | Selective Demethylation | 10 | 11 | MeSNa, HMPA, 160 °C | Not specified |
| 5 | Prenylation | 11 | This compound (3) | Prenyl bromide, K₂CO₃, acetone, reflux | Not specified |
Table 2: Key Reaction Yields in the Total Synthesis of this compound (Couture et al.)
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Mesylation | Benzyl alcohol derivative 10 | Mesylate 11 | MsCl, Et₃N, CH₂Cl₂ | Not specified |
| 2 | Oxazolidinone Coupling | Mesylate 11 | Oxazolidinone 8 | Oxazolidin-2-one, NaH, THF | Not specified |
| 3 | Parham Cyclization | Oxazolidinone 8 | Isoindolinone 13 | n-BuLi, TMEDA, THF, -78 °C | 69 |
| 4 | Deprotection | Isoindolinone 13 | Phenol 7 | BCl₃, CH₂Cl₂ | 61 |
| 5 | Prenylation | Phenol 7 | This compound (4) | 1-bromo-3-methylbut-2-ene, K₂CO₃, acetone, reflux | 68 |
Experimental Protocols
Key Experiment from the Kelly Synthesis: Ortho-lithiation and Formylation of Amide 5 [3]
-
A solution of amide 5 (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of s-BuLi (1.1 equiv) and TMEDA (1.1 equiv) in cyclohexane/hexane is added dropwise.
-
The resulting solution is stirred at -78 °C for 1 hour.
-
Iron pentacarbonyl (Fe(CO)₅, 1.5 equiv) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with acetic acid and allowed to warm to room temperature.
-
The mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford aldehyde 7 .
Key Experiment from the Couture Synthesis: Parham Cyclization of Oxazolidinone 8 [1][5]
-
A solution of n-BuLi (3.0 equiv) and TMEDA (3.0 equiv) in dry THF is degassed and cooled to -78 °C under a dry argon atmosphere.
-
A solution of oxazolidinone 8 (1.0 equiv) in degassed THF is added dropwise via cannula.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is diluted with water and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under vacuum.
-
The resulting solid residue is purified by flash column chromatography on silica gel (acetone/hexanes, 80:20) to yield isoindolinone 13 .
Mandatory Visualization
Signaling Pathway: Plausible Mechanism of Phytotoxicity for Alternaria Toxins
Since the specific signaling pathway of this compound is not yet fully elucidated, the following diagram illustrates a generalized mechanism of action for phytotoxins from Alternaria species. These toxins are known to induce programmed cell death (PCD) in plant cells by targeting various organelles and disrupting cellular homeostasis.
Caption: Generalized signaling pathway for Alternaria phytotoxins.
Experimental Workflow: General Outline for this compound Total Synthesis
The following diagram provides a high-level overview of the typical workflow for the total synthesis of a natural product like this compound, from conceptualization to the final product.
Caption: A generalized workflow for natural product total synthesis.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step Parham cyclization for Porritoxin synthesis
An overview of the application of the Parham cyclization in the total synthesis of Porritoxin, a phytotoxin produced by the fungus Alternaria porri. This document provides detailed protocols for the key synthetic steps, quantitative data in tabular format, and visualizations of the synthetic pathway and experimental workflow for researchers in organic synthesis and drug development.
Application Notes
The Parham cyclization is a powerful tool in synthetic organic chemistry for the formation of carbo- and heterocyclic ring systems.[1] It typically involves an aromatic lithiation via lithium-halogen exchange, followed by an intramolecular reaction with an electrophile.[1] In the context of this compound synthesis, this methodology has been successfully employed to construct the core isoindolinone scaffold of the natural product.[2][3]
The synthesis strategy hinges on the creation of the five-membered lactam ring embedded within the this compound framework.[2][3] This approach offers a concise and efficient route to the target molecule under mild reaction conditions, avoiding the use of hazardous reagents.[2] The key step involves the intramolecular cyclization of a specifically substituted bromoarylcarbamate precursor.[1]
Synthetic Pathway and Key Reactions
The overall synthetic approach, as described by Couture et al., involves the preparation of a substituted bromoaryl precursor, followed by the crucial Parham cyclization to form the isoindolinone core, and subsequent functional group manipulations to yield this compound.
Signaling Pathway Diagram
Caption: Synthetic pathway to this compound via Parham cyclization.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of this compound utilizing the Parham cyclization.
Preparation of the Parham Cyclization Precursor
This protocol outlines the synthesis of the bromoarylcarbamate, the immediate precursor for the cyclization step.
Experimental Workflow:
Caption: Workflow for the synthesis of the Parham cyclization precursor.
Parham Cyclization to form the Isoindolinone Core
This protocol details the key cyclization step to form the central lactam structure of this compound.
Methodology:
-
The bromoarylcarbamate precursor is dissolved in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
The solution is cooled to -100 °C.
-
tert-Butyllithium (tBuLi) is added dropwise, and the mixture is stirred for 30 minutes at this temperature.
-
The reaction is quenched and worked up to yield the isoindolinone core.
Final Steps to this compound
The final steps involve deprotection and prenylation to afford the natural product.
Methodology:
-
The protecting groups on the isoindolinone core are removed using trifluoroacetic acid (TFA) in the presence of anisole, followed by treatment with boron trichloride (BCl₃).
-
The resulting phenolic intermediate is then subjected to prenylation using 1-bromo-3-methylbut-2-ene and potassium carbonate (K₂CO₃) in acetone to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic steps.
| Step | Reagents and Conditions | Yield (%) |
| Amine Coupling | p-CH₃OC₆H₄CH₂NH₂, toluene, reflux, 3 h; then NaBH₄, MeOH, 20 °C, 2 h | High |
| Carbamate Formation | ClCOOMe, NEt₃, CH₂Cl₂, 0 °C to 20 °C, 3 h | High |
| Parham Cyclization | tBuLi, THF, -100 °C, Ar, 30 min | Good |
| Deprotection | 1. TFA, anisole, reflux, 48 h2. BCl₃, CH₂Cl₂, -78 °C, 2 h | Moderate |
| Prenylation | 1-bromo-3-methylbut-2-ene, K₂CO₃, acetone, reflux, 12 h | Good |
References
Application Notes and Protocols for the Isolation of Porritoxin from Alternaria porri Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porritoxin is a phytotoxin produced by the fungus Alternaria porri, the causal agent of purple blotch disease in onions and other Allium species.[1] As a member of the isoindoline class of compounds, this compound and its analogues are of interest to researchers for their potential biological activities, which may be harnessed for drug development and other applications.[2] This document provides a detailed protocol for the isolation and purification of this compound from A. porri cultures, enabling the production of purified toxin for further study.
Data Presentation
The production of this compound can vary significantly depending on the culture medium used. The following table summarizes the concentration of this compound in the culture filtrate of A. porri grown in different liquid media for 35 days at 25°C.
| Culture Medium | This compound Concentration (mg/L) |
| Richards' | 1.2 |
| Czapek Dox | 0.8 |
| Raulin Thom | 2.5 |
| Czapek Dox with ZnSO₄ | 0.5 |
| Richards' with (NH₄)₂SO₄ | 0.3 |
Data adapted from Horiuchi et al. This data is for the crude extract and yields will decrease with each purification step.
Experimental Protocols
The isolation of this compound is a multi-step process involving the cultivation of Alternaria porri, extraction of the culture medium, and subsequent chromatographic purification of the crude extract.
Part 1: Cultivation of Alternaria porri and Toxin Extraction
This initial phase focuses on generating the biomass and crude toxin extract.
Materials:
-
Pure culture of Alternaria porri
-
Potato Dextrose Agar (PDA) plates
-
Richards' liquid medium (or another suitable medium from the table above)
-
250 mL Erlenmeyer flasks
-
Sterile water
-
Cheesecloth
-
Whatman No. 42 filter paper
-
Ethyl acetate
-
Rotary evaporator
Protocol:
-
Fungal Culture Preparation:
-
Grow a pure culture of Alternaria porri on PDA plates at 27 ± 1°C for 7 days.[3]
-
-
Inoculation and Incubation:
-
Dispense 50 mL of Richards' liquid medium into 250 mL Erlenmeyer flasks and sterilize.
-
Inoculate each flask with a 1 cm diameter mycelial disc from the PDA plate.
-
Incubate the flasks at 25-27°C for 10-35 days in stationary culture.[1][3] Longer incubation times, such as 35 days, have been shown to yield this compound.[1]
-
-
Harvesting the Culture Filtrate:
-
Solvent Extraction:
-
Transfer the clarified culture filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions.
-
-
Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 45°C to yield the crude this compound extract.
-
Part 2: Chromatographic Purification of this compound
This phase involves a multi-step chromatographic process to isolate this compound from other metabolites in the crude extract.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Chloroform
-
Methanol
-
Fraction collection tubes
-
TLC plates and developing chamber
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform and pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude ethyl acetate extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a stepwise gradient of chloroform and methanol. A suggested gradient is as follows:
-
100% Chloroform
-
98:2 Chloroform:Methanol
-
95:5 Chloroform:Methanol
-
90:10 Chloroform:Methanol
-
80:20 Chloroform:Methanol
-
100% Methanol
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the separation by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions containing the compound of interest.
-
Step 2: Sephadex LH-20 Gel Filtration Chromatography (Intermediate Purification)
Materials:
-
Sephadex LH-20
-
Chromatography column suitable for gel filtration
-
Methanol (HPLC grade)
Protocol:
-
Column Preparation:
-
Swell the Sephadex LH-20 in methanol for several hours.
-
Pack the swollen gel into the chromatography column.
-
Equilibrate the column by washing with several column volumes of methanol.
-
-
Sample Application:
-
Concentrate the pooled fractions from the silica gel column to dryness.
-
Redissolve the residue in a small volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
-
Elution and Fraction Collection:
-
Elute the column with methanol at a low flow rate.
-
Collect fractions and monitor for the presence of this compound using TLC or analytical HPLC.
-
Pool the purified fractions containing this compound.
-
Step 3: Preparative High-Performance Liquid Chromatography (Final Polishing)
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 mm x 20 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
Protocol:
-
System Preparation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions. A suggested starting point based on analytical separations is an isocratic mobile phase of 50% acetonitrile in water.[1]
-
-
Sample Preparation:
-
Concentrate the pooled fractions from the Sephadex LH-20 column.
-
Dissolve the sample in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Purification:
-
Inject the sample onto the preparative HPLC column.
-
Elute with the chosen mobile phase at an appropriate flow rate for the column size.
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Final Processing:
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the purified fraction by lyophilization or rotary evaporation to obtain pure this compound.
-
Visualizations
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Logical flow of the multi-step purification process for this compound.
References
Application Notes & Protocols for the Detection and Quantification of Plant Toxins
Introduction
The detection and quantification of plant toxins are critical for ensuring food safety, managing agricultural products, and advancing drug development. Plant toxins, such as mycotoxins and phycotoxins, can have severe health impacts on humans and animals.[1] This document provides detailed application notes and protocols for the analytical determination of a hypothetical plant toxin, hereafter referred to as "Toxin X," using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar toxic compounds.
Section 1: Sample Preparation and Extraction
Proper sample preparation is crucial for accurate and reproducible results. The goal is to obtain a representative and homogenous sample and efficiently extract the toxin of interest from the plant matrix.
1.1. Sample Collection and Handling
-
For Herbaceous Plants: Collect the entire plant, including roots, stems, and leaves, especially those showing signs of disease or stress. It is preferable to dig the plant up to keep the root system intact.[2] Do not wash the plant tissue, as this may leach soluble toxins.[3]
-
For Fruits and Vegetables: Collect samples at various stages of development. Ensure the samples are firm and not deteriorated.[2]
-
Storage: If not processed immediately, samples should be air-dried to prevent mold formation and stored in a cool, dark, and dry environment.[3][4] For long-term storage, freezing at -80°C is recommended to maintain metabolic integrity.[5]
1.2. Sample Homogenization
To ensure homogeneity, the dried plant material should be ground to a fine powder.
-
Grinding: Use a Wiley mill or a high-speed grinder to grind the sample to pass through a 1.0-mm (20-mesh) screen. For smaller sample aliquots (<0.5 g), a finer, 40-mesh screen is recommended.[4]
-
Mixing: Thoroughly mix the ground powder to ensure a representative subsample is taken for extraction.[4]
1.3. Toxin Extraction Protocol
The choice of extraction solvent is critical and depends on the polarity and chemical properties of Toxin X. Generic extraction conditions often involve a mixture of an organic solvent and water.[1]
Protocol: Generic Solvent Extraction
-
Weigh 5 g of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent. Common solvents include:
-
Vortex the mixture for 1-2 minutes.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For cleaner extracts, a solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup step can be employed.[1][7] IACs offer high specificity and produce cleaner extracts, reducing matrix effects in subsequent analyses.[1]
-
Filter the final extract through a 0.45 µm syringe filter before instrumental analysis.[5][6]
Section 2: Analytical Methods
2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of compounds that possess a chromophore. If Toxin X lacks a chromophore, derivatization may be necessary to enable UV detection.[8]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1 M acetic acid in water (Solvent A) and acetonitrile (Solvent B).[9]
-
Detection Wavelength: Determined by the UV absorbance maximum of Toxin X or its derivative.
-
Injection Volume: 20 µL.[9]
-
Quantification: Based on a calibration curve constructed from certified reference standards.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for toxin analysis due to its high sensitivity, selectivity, and ability to perform multi-analyte detection.[1][11]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or HILIC column, depending on the polarity of Toxin X.[12]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.[6][7]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for Toxin X.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification, using specific precursor-to-product ion transitions for Toxin X.
-
Quantification: Typically performed using an internal standard or matrix-matched calibration curves to compensate for matrix effects.[1]
2.3. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay suitable for the rapid screening of a large number of samples.[13] A direct competitive ELISA (dcELISA) is a common format for small molecules like toxins.
Experimental Protocol: Direct Competitive ELISA
-
Coating: Microtiter wells are pre-coated with an antibody specific to Toxin X.
-
Sample/Standard Addition: A known volume of the sample extract or Toxin X standard is added to the wells, followed by the addition of a Toxin X-enzyme conjugate.
-
Competition: Free Toxin X in the sample and the Toxin X-enzyme conjugate compete for binding to the antibody.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the bound conjugate catalyzes a color change.
-
Stopping the Reaction: An acid solution is added to stop the reaction.
-
Detection: The absorbance is read at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of Toxin X in the sample.[14]
Section 3: Quantitative Data Summary
The performance of each analytical method is summarized in the table below. The values are representative and would need to be determined specifically for Toxin X.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.5 - 10 ng/mL | 0.5 - 5 ng/mL |
| Linear Range | 25 - 1000 ng/mL | 0.5 - 500 ng/mL | 0.5 - 100 ng/mL |
| Recovery (%) | 85 - 105% | 90 - 110% | 75 - 120% |
| Precision (RSD %) | < 10% | < 15% | < 15% |
Data are hypothetical and based on typical performance for similar toxin analyses.[7][9][11][13][15]
Section 4: Visualizations
Experimental Workflow for Toxin Analysis
Caption: General workflow for the analysis of Toxin X from plant samples.
Hypothetical Signaling Pathway Disruption by Toxin X
Caption: Hypothetical signaling cascade affected by the inhibitory action of Toxin X.
References
- 1. lcms.cz [lcms.cz]
- 2. Preparing Plant Samples | USU [extension.usu.edu]
- 3. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive LC-MS/MS Method for Palytoxin Using Lithium Cationization [mdpi.com]
- 8. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. opcw.org [opcw.org]
- 13. Development of a Direct Competitive ELISA Kit for Detecting Deoxynivalenol Contamination in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA Kit FOR Thioredoxin-dependent peroxide reductase, mitochondrial | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 15. atzlabs.com [atzlabs.com]
Application Notes and Protocols: Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition Assay Using Porritoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorders. The virus exists in two main states: a latent phase, where a limited number of viral genes are expressed, and a lytic phase, characterized by the production of new virions. The switch from latency to the lytic cycle is initiated by the expression of two immediate-early viral transactivators, Zta (encoded by BZLF1) and Rta (encoded by BRLF1). These proteins trigger a cascade of viral gene expression, including the early antigens (EA), which are crucial for viral DNA replication.
Inhibition of the EBV lytic cycle is a promising therapeutic strategy for managing EBV-associated diseases. The EBV Early Antigen (EA) complex, particularly the diffuse component EA-D (encoded by BMRF1), serves as a key biomarker for the lytic cycle. Therefore, assays that measure the inhibition of EA expression are valuable tools for screening and characterizing potential anti-EBV compounds.
Porritoxin, a phytotoxin derived from the fungus Alternaria porri, has been investigated for its potential biological activities. This document provides a detailed protocol for an Epstein-Barr Virus Early Antigen (EBV-EA) inhibition assay using this compound as a hypothetical inhibitory compound. The described methodologies are designed to assess the dose-dependent effect of this compound on the expression of EBV-EA in a B-lymphocyte cell line.
Hypothetical Mechanism of Action
For the purpose of this application note, we hypothesize that this compound inhibits the EBV lytic cycle by interfering with the transactivation function of the immediate-early protein Zta. By disrupting Zta's ability to activate downstream viral promoters, this compound is presumed to suppress the expression of early lytic genes, including those encoding the EA-D protein.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: P3HR1, a Burkitt's lymphoma cell line that can be induced into the EBV lytic cycle.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
Induction of the EBV Lytic Cycle
-
Seed P3HR1 cells at a density of 5 x 10^5 cells/mL in a new culture flask.
-
To induce the lytic cycle, treat the cells with a combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL and sodium butyrate at a final concentration of 3 mM.
-
Incubate the cells for 48 hours under standard culture conditions.
This compound Treatment
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Simultaneously with the lytic cycle induction, treat the P3HR1 cells with the various concentrations of this compound.
EBV-EA Inhibition Assay by Immunofluorescence
-
After the 48-hour incubation period, harvest the cells by centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in a small volume of PBS and prepare cell smears on glass slides.
-
Air-dry the smears and fix the cells with cold acetone for 10 minutes.
-
Wash the slides three times with PBS.
-
Block the slides with 5% bovine serum albumin (BSA) in PBS for 30 minutes at room temperature.
-
Incubate the slides with a primary antibody against EBV EA-D (e.g., mouse anti-EA-D monoclonal antibody) diluted in blocking buffer for 1 hour at 37°C.
-
Wash the slides three times with PBS.
-
Incubate the slides with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at 37°C in the dark.
-
Wash the slides three times with PBS.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. EA-positive cells will exhibit green fluorescence, while all cell nuclei will show blue fluorescence.
-
For each treatment condition, count the number of EA-positive cells and the total number of cells in at least five different fields of view to determine the percentage of EA-positive cells.
Data Analysis
Calculate the percentage of EA-positive cells for each this compound concentration. The inhibition of EA expression can be calculated using the following formula:
% Inhibition = [1 - (% EA-positive cells in treated sample / % EA-positive cells in vehicle control)] x 100
Data Presentation
The following table summarizes the hypothetical quantitative data for the inhibition of EBV-EA expression by this compound.
| This compound Concentration (µM) | Percentage of EA-Positive Cells (Mean ± SD) | Percentage Inhibition |
| 0 (Vehicle Control) | 35.2 ± 2.8 | 0 |
| 1 | 30.1 ± 2.1 | 14.5 |
| 5 | 22.5 ± 1.9 | 36.1 |
| 10 | 15.8 ± 1.5 | 55.1 |
| 25 | 8.3 ± 1.1 | 76.4 |
| 50 | 3.1 ± 0.6 | 91.2 |
Visualizations
Signaling Pathway and Hypothetical Inhibition
Caption: Hypothetical inhibition of the EBV lytic cycle by this compound.
Experimental Workflow
Caption: Workflow for the EBV-EA inhibition assay.
Conclusion
The protocols and data presented in this application note provide a framework for evaluating the inhibitory effect of novel compounds, exemplified by this compound, on the Epstein-Barr virus lytic cycle. The described immunofluorescence-based assay for EBV Early Antigen expression is a robust and reliable method for screening potential antiviral agents. The hypothetical results suggest that this compound could serve as a lead compound for the development of new therapeutics targeting EBV-associated diseases. Further studies would be required to validate this hypothetical mechanism and to assess the in vivo efficacy and safety of this compound.
Application Notes and Protocols for Cell-Based Assays to Evaluate Porritoxin's Anti-Tumor Promoting Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing cell-based assays for screening and characterizing the anti-tumor promoting activity of Porritoxin, a novel compound of interest. The following protocols and guidelines are designed to offer a robust framework for assessing the cytotoxic, anti-proliferative, and apoptotic effects of this compound on cancer cell lines, as well as for elucidating its potential mechanism of action through the analysis of key cellular signaling pathways. In the absence of specific experimental data for this compound, this document serves as a foundational guide with template data tables for accurate result presentation.
A variety of assays are essential to build a comprehensive profile of a potential anti-cancer therapeutic's efficacy. These include assessments of cell viability, proliferation, cytotoxicity, apoptosis induction, and cell cycle arrest.[1] No single assay is sufficient to determine therapeutic efficacy; therefore, a battery of in vitro tests is recommended.[1]
Assessment of Cell Viability and Proliferation
Cell viability and proliferation assays are fundamental in determining the direct impact of this compound on cancer cell growth and survival. These assays measure metabolic activity or the number of viable cells after treatment.[1][2]
MTT/MTS Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4] Viable cells convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells.[5][6]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation: Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | Std. Dev. (24h) | % Viability (48h) | Std. Dev. (48h) | % Viability (72h) | Std. Dev. (72h) |
| Vehicle Control | 100 | 5.2 | 100 | 6.1 | 100 | 5.5 |
| 0.1 | 98.2 | 4.8 | 95.1 | 5.3 | 90.3 | 4.9 |
| 1 | 90.5 | 5.1 | 82.4 | 4.7 | 75.6 | 5.0 |
| 10 | 75.3 | 4.2 | 60.1 | 3.9 | 49.8 | 4.1 |
| 100 | 51.2 | 3.8 | 35.7 | 3.5 | 20.4 | 3.2 |
| 1000 | 20.8 | 2.9 | 10.3 | 2.1 | 5.1 | 1.8 |
| IC₅₀ (µM) | 85.6 | 15.2 | 9.8 |
Evaluation of Cytotoxicity
Cytotoxicity assays directly measure cell death by quantifying markers of membrane integrity loss or the release of intracellular components.[1]
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][7]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation: Cytotoxicity (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (48h) | Std. Dev. (48h) |
| Vehicle Control | 5.1 | 1.2 |
| 0.1 | 6.3 | 1.5 |
| 1 | 12.8 | 2.1 |
| 10 | 28.4 | 3.5 |
| 100 | 55.9 | 4.8 |
| 1000 | 89.2 | 5.3 |
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents.[8][9] Assays to detect apoptosis measure specific biochemical and morphological changes in cells.
Caspase-Glo 3/7 Assay
Caspases are proteases that are critical mediators of apoptosis.[10] The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases.
Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Addition: Add 100 µL of Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation: Apoptosis (Caspase-Glo 3/7 Assay)
| This compound Conc. (µM) | Fold Change in Caspase-3/7 Activity (24h) | Std. Dev. (24h) |
| Vehicle Control | 1.0 | 0.1 |
| 1 | 1.8 | 0.2 |
| 10 | 4.5 | 0.5 |
| 100 | 8.2 | 0.9 |
| Staurosporine (Positive Control) | 10.5 | 1.1 |
Analysis of Cell Cycle Distribution
Anti-tumor compounds can exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.[1]
Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the analysis of cell cycle phases (G0/G1, S, G2/M) by flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Culture and treat cells with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle.
Data Presentation: Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.2 | 14.3 |
| This compound (10 µM) | 55.1 | 20.8 | 24.1 |
| This compound (100 µM) | 40.2 | 15.3 | 44.5 |
Investigation of Cellular Signaling Pathways
Natural compounds can exert anti-cancer effects by modulating various cellular signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[11][12]
Western Blotting for Key Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Western Blot Analysis
| Target Protein | Vehicle Control (Relative Density) | This compound (10 µM) (Relative Density) | This compound (100 µM) (Relative Density) |
| p-Akt (Ser473) | 1.0 | 0.6 | 0.2 |
| Total Akt | 1.0 | 1.0 | 1.0 |
| p-ERK1/2 | 1.0 | 0.7 | 0.3 |
| Total ERK1/2 | 1.0 | 1.0 | 1.0 |
| Bcl-2 | 1.0 | 0.5 | 0.1 |
| Bax | 1.0 | 1.8 | 2.5 |
| Cleaved Caspase-3 | 1.0 | 3.2 | 6.8 |
Visualizations
Caption: General workflow for evaluating this compound's anti-tumor activity.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling cascade by this compound.
References
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Cell Based Assays - Alfa Cytology [alfacytology.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Porritoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porritoxin is a natural compound with potential biological activities.[1][2] Its chemical structure, C17H23NO4, includes several functional groups such as alkene, amide, ether, and alcohol moieties. These structural features suggest that this compound may exhibit a range of biological effects worthy of investigation in vitro. This document provides detailed protocols for the preparation of this compound solutions and for conducting preliminary in vitro experiments to assess its potential antifungal and cytotoxic activities. Due to a lack of specific published data on this compound, the following protocols are based on established methodologies for natural products and may require optimization.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Dimethyl Sulfoxide (DMSO) | >10 (Hypothetical) | Clear solution |
| Ethanol | 1-5 (Hypothetical) | Slight warming may be needed |
| Methanol | 1-5 (Hypothetical) | - |
| Water | <0.1 (Hypothetical) | Insoluble |
| Phosphate-Buffered Saline (PBS) | <0.1 (Hypothetical) | Insoluble |
Table 2: Hypothetical Antifungal Activity of this compound (MIC µg/mL)
| Fungal Strain | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 1 | 4 |
| Aspergillus fumigatus ATCC 204305 | 16 | 2 | >64 |
| Cryptococcus neoformans ATCC 52817 | 4 | 0.5 | 8 |
Table 3: Hypothetical Cytotoxicity of this compound (IC50 µM)
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| HeLa (Cervical Cancer) | 25 | 0.5 |
| A549 (Lung Cancer) | 50 | 1 |
| HEK293 (Normal Kidney) | >100 | 5 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade[3][4][5]
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weighing: Accurately weigh a desired amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 1 mg/mL stock, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for DMSO-based stock solutions as it can be difficult.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term storage.
Antifungal Susceptibility Testing: Broth Microdilution Assay (Based on CLSI M38-A2)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fungal isolates (e.g., Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., Amphotericin B)
-
Negative control (DMSO)
Protocol:
-
Inoculum Preparation: Prepare a fungal spore suspension and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.
-
Serial Dilution:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only medium and inoculum.
-
Solvent Control: A well containing the highest concentration of DMSO used in the experiment, medium, and inoculum.
-
Positive Control: A row with a known antifungal agent.
-
Sterility Control: A well containing only medium.
-
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a complete or near-complete inhibition of growth as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).[6]
Cytotoxicity Assay: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sodium Borohydride Analogs in the Synthesis of Porritoxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the utilization of a sodium borohydride analog, specifically sodium cyanoborohydride (NaBH₃CN), as a key reductant in the total synthesis of Porritoxin. This document outlines the rationale for its use, presents quantitative data from the synthesis, and provides a comprehensive experimental protocol for the reductive amination step.
Introduction to Reductants in this compound Synthesis
The total synthesis of this compound, a phytotoxin, involves a multi-step chemical sequence. A critical transformation in this synthesis is the construction of the isoindolinone core. This is achieved through a reductive amination reaction, a powerful method for the formation of amines from a carbonyl compound and an amine. The choice of the reducing agent is paramount to the success of this reaction, as it must selectively reduce the intermediate iminium ion without affecting other functional groups present in the molecule.
While sodium borohydride (NaBH₄) is a common and cost-effective reducing agent for aldehydes and ketones, its reactivity can sometimes be too high for delicate substrates or for reactions requiring high selectivity.[1][2] In the context of this compound synthesis, a milder and more selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is employed. The electron-withdrawing cyano group in NaBH₃CN attenuates the hydride-donating ability of the borohydride, making it less reactive towards carbonyls at neutral or slightly acidic pH but highly effective at reducing the protonated imine (iminium ion) intermediate formed in situ.[1] This selectivity prevents the side reaction of reducing the starting aldehyde and ensures a higher yield of the desired amine product.
Reductive Amination in the Synthesis of a Key this compound Intermediate
In the total synthesis of this compound reported by Kelly and Cornella, a key step involves the reductive amination of 2-formyl-N,N-diisopropyl-3,5-dimethoxy-4-methylbenzamide with ethanolamine to form the intermediate 2,3-dihydro-2-(2-hydroxyethyl)-4,6-dimethoxy-5-methyl-1H-isoindol-1-one.[3] This reaction is crucial for the formation of the heterocyclic core of the this compound molecule.
Quantitative Data
The following table summarizes the quantitative data for the reductive amination step in the synthesis of the this compound intermediate.[3]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-formyl-N,N-diisopropyl-3,5-dimethoxy-4-methylbenzamide | 307.41 | 1.00 | 3.25 | 1.0 |
| Ethanolamine | 61.08 | 0.398 | 6.5 | 2.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.41 | 6.5 | 2.0 |
| Product | ||||
| 2,3-dihydro-2-(2-hydroxyethyl)-4,6-dimethoxy-5-methyl-1H-isoindol-1-one | 265.30 | 0.824 (calc) | 3.11 (calc) | 96% (yield) |
Note: The yield of the subsequent cyclization step to the final intermediate is reported after purification.
Experimental Protocol
The following is a detailed protocol for the reductive amination step to synthesize the key intermediate of this compound.[3]
Materials:
-
2-formyl-N,N-diisopropyl-3,5-dimethoxy-4-methylbenzamide
-
Ethanolamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dry methanol
-
Activated 3 Å molecular sieves
-
Bromocresol green indicator
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of 2-formyl-N,N-diisopropyl-3,5-dimethoxy-4-methylbenzamide (1.00 g, 3.25 mmol) in dry methanol (10 mL) is added ethanolamine (0.39 mL, 6.5 mmol) and activated 3 Å molecular sieves (ca. 1 g).
-
The mixture is stirred under an inert atmosphere (Argon) for 1 hour.
-
Sodium cyanoborohydride (0.41 g, 6.5 mmol) is then added to the reaction mixture.
-
A small amount of bromocresol green indicator (ca. 5 mg) is added. The solution should turn from yellow to blue.
-
Concentrated HCl is added dropwise until the blue color of the indicator turns to yellow, indicating a pH of approximately 4.
-
The reaction mixture is stirred at room temperature for 2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) using a 5:95 methanol/dichloromethane solvent system.
-
Upon completion of the reaction, a saturated aqueous solution of NaHCO₃ is added until the pH of the solution is approximately 9.
-
The reaction mixture is then extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are washed sequentially with water and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Workflow of the Reductive Amination Step
The following diagram illustrates the workflow of the reductive amination reaction in the synthesis of the this compound intermediate.
References
Lack of Scientific Data Precludes Development of Application Notes for Porritoxin in Neurobiology and Pharmacology
Despite a comprehensive search of scientific literature, no studies detailing the application of Porritoxin in neurobiology or pharmacology research were identified. The existing body of research is exclusively focused on the chemical synthesis and structural analysis of this compound.
Searches for this compound's mechanism of action, its effects on signaling pathways, and any quantitative data regarding its biological effects have yielded no relevant results. All available literature, including a study on its total synthesis, centers on its chemical properties rather than its interactions with biological systems.[1][2] The structure of this compound has also been a subject of revision, further indicating that research on this molecule has been primarily at the chemical level.
Without foundational research on the bioactivity of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or diagrams of its signaling pathways. The development of such resources requires established and peer-reviewed data on how the compound interacts with cells, tissues, and biological systems, none of which is currently available in the public domain for this compound.
Therefore, the core requirements for this request, including data presentation, experimental protocols, and visualizations of signaling pathways and workflows, cannot be fulfilled. Any attempt to do so would be speculative and without a scientific basis. Further research into the biological effects of this compound is necessary before its potential applications in neurobiology and pharmacology can be explored and documented.
References
Troubleshooting & Optimization
Technical Support Center: Porritoxin Stability and Degradation in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of porritoxin in an aqueous solution?
The stability of a complex organic molecule like this compound in an aqueous solution can be influenced by several factors:
-
pH: The acidity or alkalinity of the solution can lead to acid- or base-catalyzed hydrolysis of susceptible functional groups.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of the molecule.
-
Presence of other chemicals: Buffers, salts, or other components in the solution can potentially react with or catalyze the degradation of the compound.
Q2: How should I prepare and store my aqueous stock solutions of this compound?
For a compound with unknown stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to:
-
Use a high-purity solvent (e.g., sterile, deionized water or an appropriate buffer).
-
Store solutions at low temperatures (e.g., 4°C for short-term or ≤ -20°C for long-term storage).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Prepare small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation products of this compound in an aqueous solution?
While specific degradation products are unknown, based on the structure of this compound which contains ether, amide, and alcohol functional groups, potential degradation pathways could include hydrolysis of the ether or amide bonds.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Loss of biological activity of this compound solution over a short period. | Degradation of the compound due to pH, temperature, or light sensitivity. | Prepare fresh solutions for each experiment. Conduct a stability study by varying pH, temperature, and light exposure to identify optimal storage conditions. |
| Inconsistent experimental results between batches of this compound solutions. | Inconsistent solution preparation or storage conditions. Degradation during storage. | Standardize the protocol for solution preparation. Aliquot stock solutions to minimize freeze-thaw cycles. Re-evaluate the purity of each new batch before use. |
| Precipitation observed in the aqueous solution. | Low aqueous solubility of this compound. Use of an inappropriate solvent or buffer. | Determine the solubility of this compound in various aqueous buffers. A small amount of a co-solvent (e.g., DMSO, ethanol) may be necessary, but its effect on the experiment must be validated. |
| Unexpected peaks appearing in analytical chromatography (e.g., HPLC) over time. | Chemical degradation of this compound into one or more new products. | Analyze the degradation products using techniques like LC-MS or NMR to identify them. This can provide insights into the degradation pathway. |
Experimental Protocols
General Protocol for Assessing this compound Stability in an Aqueous Solution
-
Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution into the desired aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is minimal and does not affect the assay.
-
-
Incubation Conditions:
-
Aliquot the aqueous this compound solution into multiple vials.
-
Incubate the vials under different conditions to be tested (e.g., varying pH, temperature, and light exposure).
-
Include a control group stored under ideal conditions (e.g., -80°C, protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Immediately analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant and the half-life of this compound under each condition.
-
Visualizations
References
Troubleshooting Porritoxin precipitation in experimental media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Porritoxin, a representative hydrophobic small molecule, in aqueous experimental media. The principles and protocols outlined here are broadly applicable to many poorly water-soluble compounds used in research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound, like many hydrophobic compounds, has low solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). Precipitation typically occurs when a concentrated stock solution of the compound, usually in an organic solvent like DMSO, is diluted too rapidly or beyond its solubility limit in the aqueous medium. This sudden change in solvent environment causes the compound to come out of solution.[1][2][3]
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide range of hydrophobic compounds for in vitro studies.[4][5] Ethanol can also be used. The choice of solvent may depend on the specific experimental requirements and the tolerance of the cell line to the solvent.
Q3: How much DMSO is safe for my cells?
A3: The cytotoxicity of DMSO varies between cell lines, with primary cells often being more sensitive.[5] A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while many can tolerate up to 0.5% without significant toxic effects.[5][6] It is crucial to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5][7]
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can help dissolve the compound in the stock solvent and can also aid in the dispersion of the compound when diluting into the final aqueous medium.[3] However, you must first confirm that this compound is heat-stable and will not be degraded by these procedures.
Q5: What is a vehicle control and why is it important?
A5: A vehicle control is an essential part of any experiment involving a dissolved compound. It consists of the experimental medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself. This control allows you to distinguish the effects of the compound from any potential effects of the solvent on the experimental system.[7]
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Dilution
Q: I've dissolved this compound in 100% DMSO, but it precipitates as soon as I add it to my media. What should I do?
A: This is a common issue caused by rapid dilution and exceeding the aqueous solubility limit. Here are several strategies to address this:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a stepwise, or serial, dilution. First, dilute the stock into a smaller volume of pre-warmed media, vortexing or pipetting gently to mix. Then, add this intermediate dilution to the rest of your media. This gradual reduction in solvent concentration can prevent the compound from crashing out of solution.[3]
-
Lower Stock Concentration: Your stock solution might be too concentrated. Try preparing a lower concentration stock (e.g., 10 mM instead of 100 mM).[8] While this will increase the final volume of DMSO added to your culture, it can significantly improve solubility upon dilution. Ensure the final DMSO concentration remains within the non-toxic range for your cells.
-
Pre-warm the Media: Adding the compound to pre-warmed media (37°C) can increase its solubility.[3]
-
Increase Mixing: Add the this compound stock solution drop-wise to the media while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[5]
Issue: Solution is Cloudy or Becomes Hazy Over Time
Q: My final this compound solution looks cloudy, or a precipitate forms after some time in the incubator. How can I fix this?
A: Cloudiness or delayed precipitation indicates that the compound is at or near its saturation limit and is not stable in the solution over time.
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment. You may have exceeded its maximum aqueous solubility.
-
Use a Carrier Protein: For in vitro experiments, especially in serum-free media, adding a carrier protein like bovine serum albumin (BSA) can help solubilize hydrophobic compounds. Fatty-acid-free BSA is often recommended.
-
Incorporate Surfactants: In some cases, the use of non-ionic surfactants at low, non-toxic concentrations can help maintain the solubility of hydrophobic compounds.[9] Options like Tween 20 or Tween 80 may be considered, but their compatibility with the experimental system must be validated.[9]
Issue: Inconsistent Experimental Results
Q: I'm observing high variability between replicate experiments. Could this be related to this compound precipitation?
A: Yes, inconsistent solubility can lead to variable results.
-
Visual Inspection: Always inspect your prepared solutions visually for any signs of precipitation before adding them to your experiment. A microscope can be used to check for microprecipitates.
-
Filter Sterilization: If you filter-sterilize your final this compound-containing media, the compound may bind to the filter membrane, especially if it is not fully dissolved. This will reduce the actual concentration of the compound in your experiment. Consider adding this compound to the media after it has been filter-sterilized.
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions of this compound for long periods. It is best practice to prepare them fresh for each experiment from a frozen, concentrated stock.[10]
Data Summary Table
The following table summarizes key parameters for commonly used solvents in cell culture experiments.
| Solvent | Typical Stock Concentration | Recommended Final Concentration in Media | Advantages | Disadvantages |
| DMSO | 10-100 mM | < 0.5% (v/v)[5][6] | High solubilizing power for many compounds.[4] | Can be toxic to cells at higher concentrations (>1%).[5][7] Can affect cell differentiation and other cellular processes.[11] |
| Ethanol | 10-50 mM | < 0.5% (v/v) | Less toxic than DMSO for some cell lines. | Lower solubilizing power than DMSO for highly hydrophobic compounds. Can have biological effects on its own. |
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general method for dissolving and diluting a hydrophobic compound like this compound to minimize precipitation.
-
Preparation of Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% cell culture grade DMSO to achieve a high-concentration stock (e.g., 50 mM).
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For a final concentration of 50 µM from a 50 mM stock (a 1:1000 dilution):
-
First, prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 198 µL of pre-warmed media in a sterile tube. This creates a 500 µM solution (1:100 dilution). Mix thoroughly by gentle vortexing or pipetting.
-
Add the required volume of this 500 µM intermediate solution to your final volume of pre-warmed media to achieve the 50 µM final concentration (a 1:10 dilution). For example, add 1 mL of the 500 µM solution to 9 mL of media.
-
-
Mix the final solution by gently inverting the tube or bottle. Do not vortex vigorously as this can cause foaming of media containing serum.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before applying it to your cells.
-
-
Experimental Controls:
-
Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the this compound stock solution. The final concentration of DMSO in the vehicle control must be identical to that in the this compound-treated samples.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation issues.
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade initiated by this compound.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
Technical Support Center: Optimizing Porritoxin Concentration for Phytotoxicity Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing Porritoxin concentration in phytotoxicity studies.
Troubleshooting Guide
Issue 1: No observable phytotoxic effects at expected concentrations.
-
Question: I have applied this compound to my plant assays, but I am not observing any of the expected phytotoxic effects like necrosis, chlorosis, or growth inhibition. What could be the problem?
-
Answer: Several factors could contribute to a lack of phytotoxicity. Consider the following troubleshooting steps:
-
Concentration and Purity of this compound: Verify the concentration and purity of your this compound solution. Degradation or inaccurate initial concentration can lead to ineffective doses. It is advisable to re-verify the concentration using analytical methods if possible.
-
Plant Species or Cultivar Susceptibility: Different plant species and even different cultivars of the same species can exhibit varying levels of susceptibility to this compound. For instance, studies have shown different responses between onion varieties like 'Bellary Red' and 'Arka Kalyan'.[1] Ensure that the plant model you are using is known to be sensitive to this compound.
-
Application Method: The method of application is crucial. Ensure that the toxin is effectively delivered to the plant tissues. For seedling assays, direct application to the growth medium or roots is common. For leaf assays, ensure proper coverage and consider the use of a surfactant to aid absorption.
-
Environmental Conditions: The environmental conditions of your experiment (e.g., temperature, humidity, light intensity) can influence the plant's metabolic rate and its response to toxins. Ensure these conditions are optimal for plant growth and consistent across experiments.
-
Solvent Effects: If this compound is dissolved in a solvent, ensure the solvent itself is not affecting the plant's health or interfering with the toxin's activity. Run a solvent-only control to rule out any phytotoxic effects of the vehicle.
-
Issue 2: High variability in results between replicates.
-
Question: My phytotoxicity assay results with this compound are highly variable across replicates. How can I improve the consistency of my experiments?
-
Answer: High variability can obscure the true effect of the toxin. To improve consistency:
-
Homogenous Toxin Application: Ensure that the this compound solution is thoroughly mixed and applied uniformly to all replicates. Inconsistent application can lead to significant differences in the dose received by each plant.
-
Uniform Plant Material: Use seeds or seedlings that are of a uniform size, age, and developmental stage. Genetic variability within plant populations can also contribute to varied responses.
-
Standardized Environmental Conditions: Maintain consistent environmental conditions (light, temperature, humidity) for all replicates. Even minor variations can impact plant growth and stress responses.
-
Sufficient Sample Size: Increase the number of replicates for each treatment group to improve statistical power and reduce the impact of individual outlier responses.
-
Controlled Nutrient Availability: Ensure that the growth medium provides consistent and adequate nutrients to all plants, as nutrient status can influence a plant's tolerance to toxins.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a phytotoxicity assay?
A1: The effective concentration of this compound can vary significantly depending on the plant species and the assay method. Based on available literature, a broad range to consider for initial screening is from 10 µg/mL to 2000 ppm (parts per million).
-
For lettuce seedlings, inhibition of shoot and root growth has been observed at 10 µg/mL.[2]
-
For onion seedlings, concentrations ranging from 50 ppm to 2000 ppm have been tested, with significant inhibition of seed germination, shoot length, and root length observed at the higher end of this range.[1]
It is recommended to perform a dose-response study with a wide range of concentrations to determine the optimal concentration for your specific experimental setup.
Q2: What are the typical symptoms of this compound phytotoxicity?
A2: this compound is a phytotoxin produced by the fungus Alternaria porri, the causal agent of purple blotch disease on Allium species.[1][3] The symptoms of this compound phytotoxicity mimic the disease symptoms, which include:
-
Necrotic lesions (sunken and purple on onion leaves)[3]
-
Chlorosis (yellowing of tissues)
-
Inhibition of seed germination[1]
Q3: How should I prepare my this compound stock solution?
A3: The preparation of the stock solution will depend on the purity and form of the this compound. If you have a purified solid, it should be dissolved in a suitable solvent in which it is highly soluble and that is minimally toxic to the plants at the final concentration used. Common solvents include dimethyl sulfoxide (DMSO) or ethanol. Always prepare a high-concentration stock solution that can be serially diluted to the final working concentrations in your aqueous assay medium. Remember to include a solvent control in your experiments.
Q4: What is the known mechanism of action for this compound?
A4: The precise molecular mechanism of action for this compound is not as extensively characterized as some other Alternaria toxins. However, phytotoxins from Alternaria species are known to act through various mechanisms, including the disruption of mitochondrial function, inhibition of enzymes, and the generation of reactive oxygen species (ROS), leading to cellular damage and cell death.[4] For example, some Alternaria toxins are known to inhibit mitochondrial respiration.[4] Further research is needed to elucidate the specific signaling pathways targeted by this compound.
Data Presentation
Table 1: Effect of this compound on Onion Seedling Growth ('Bellary Red' variety)
| This compound Concentration (ppm) | Seed Germination Inhibition (%) | Shoot Length Inhibition (%) | Root Length Inhibition (%) |
| 50 | Not specified | 4.30 | 16.29 |
| 100 | Not specified | 7.72 | 16.80 |
| 1000 | Not specified | 23.00 | 51.35 |
| 2000 | 86.79 | 26.67 | 52.98 |
Data extracted from The Pharma Innovation Journal (2021).[1]
Table 2: Effect of this compound on Onion Seedling Growth ('Arka Kalyan' variety)
| This compound Concentration (ppm) | Seed Germination Inhibition (%) | Shoot Length Inhibition (%) | Root Length Inhibition (%) |
| 50 | Not specified | 4.04 | 6.46 |
| 100 | Not specified | 7.36 | 11.58 |
| 1000 | Not specified | 24.53 | 33.91 |
| 2000 | 65.13 | 28.15 | 42.19 |
Data extracted from The Pharma Innovation Journal (2021).[1]
Experimental Protocols
Protocol 1: Seedling Growth Inhibition Assay
This protocol is a general guideline for assessing the phytotoxicity of this compound on seedlings.
-
Materials:
-
Certified seeds of the target plant species (e.g., lettuce, onion).
-
This compound of known purity.
-
Sterile distilled water.
-
Suitable solvent for this compound (e.g., DMSO).
-
Sterile petri dishes or multi-well plates.
-
Sterile filter paper or agar-based growth medium.
-
Growth chamber with controlled light, temperature, and humidity.
-
-
Procedure:
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be done by rinsing the seeds in 70% ethanol for 1 minute, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinsing thoroughly with sterile distilled water.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all treatments, including the control.
-
Assay Setup:
-
Place a sterile filter paper in each petri dish.
-
Add a fixed volume of the respective this compound dilution or control solution to each petri dish to saturate the filter paper.
-
Place a predetermined number of sterilized seeds (e.g., 10-20) on the moist filter paper in each dish.
-
-
Incubation: Seal the petri dishes with parafilm to maintain humidity and place them in a growth chamber with controlled conditions (e.g., 25°C, 16/8h light/dark cycle).
-
Data Collection: After a set incubation period (e.g., 5-7 days), measure the following parameters:
-
Seed germination percentage.
-
Shoot length.
-
Root length.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Perform statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualization
Caption: Experimental workflow for a seedling growth inhibition assay.
Caption: Hypothetical signaling pathway for this compound-induced phytotoxicity.
References
Best practices for handling and storing Porritoxin
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Porritoxin. The following information is based on general best practices for handling phytotoxins and mycotoxins, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phytotoxin produced by the fungus Alternaria porri. Its chemical formula is C₁₇H₂₃NO₄. Phytotoxins are toxic substances produced by plants or plant pathogens.[1]
Q2: What are the primary hazards associated with this compound?
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound, especially in its pure or concentrated form, the following PPE is recommended:
-
Gloves: Nitrile or other chemical-resistant gloves. Double gloving is advisable.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from splashes.
-
Respiratory Protection: When handling the dry/powdered form or creating aerosols, a certified respirator (e.g., N95 or higher) should be used within a chemical fume hood or biological safety cabinet.[4]
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. It should be kept in a well-sealed, clearly labeled container. For long-term storage, refrigeration or freezing is recommended, depending on the solvent if it is in solution. Store it in a designated and secured area away from incompatible materials.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly. Store aliquots at -20°C or below to minimize freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause: Improper sample preparation.
Issue 2: Low cell viability in in-vitro assays.
-
Possible Cause: High concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is below the toxic threshold for your cells. Run a solvent control experiment.
-
Issue 3: Contamination of experiments.
-
Possible Cause: Cross-contamination from this compound powder.
-
Solution: Always handle the dry form of this compound in a chemical fume hood or a certified biological safety cabinet to prevent aerosolization and contamination of the lab environment.[4]
-
-
Possible Cause: Inadequate cleaning procedures.
-
Solution: Decontaminate all surfaces and equipment that come into contact with this compound. A 10% bleach solution followed by a water rinse is a common practice for deactivating many toxins.[3]
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Solution under Different Storage Conditions
| Storage Temperature | Solvent | pH | Light Exposure | Estimated Half-life |
| 25°C (Room Temp) | DMSO | 7.4 | Ambient | < 1 week |
| 4°C (Refrigerated) | DMSO | 7.4 | Dark | 1-2 months |
| -20°C (Frozen) | DMSO | 7.4 | Dark | > 6 months |
| -80°C (Deep Freeze) | DMSO | 7.4 | Dark | > 1 year |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined empirically.
Experimental Protocols
General Protocol for Handling and Preparing this compound Stock Solutions
1. Personal Protective Equipment (PPE):
- Wear a lab coat, safety goggles, and double nitrile gloves.
- When handling powdered this compound, work within a certified chemical fume hood and wear respiratory protection.
2. Preparation of Stock Solution (Example: 10 mM in DMSO):
- Before opening, allow the vial of powdered this compound to equilibrate to room temperature to prevent condensation.
- In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
- Cap the vial tightly and vortex until the this compound is completely dissolved.
- For long-term storage, dispense the stock solution into smaller, single-use aliquots in amber vials to protect from light and minimize freeze-thaw cycles.
3. Storage:
- Store the aliquoted stock solutions at -20°C or -80°C in the dark.
4. Decontamination and Waste Disposal:
- All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes) should be collected in a designated hazardous waste container.
- Decontaminate non-disposable items and work surfaces with a 10% bleach solution, allowing for a contact time of at least 15-20 minutes, followed by a rinse with water.[3]
Visualizations
References
- 1. Plant Toxic Proteins: Their Biological Activities, Mechanism of Action and Removal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Common Mycotoxin Testing Pitfalls and How to Overcome Them [rapidmicrobiology.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. vdl.uky.edu [vdl.uky.edu]
Technical Support Center: Refining the Lettuce Seedling Assay for Porritoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the lettuce seedling assay to assess the phytotoxicity of Porritoxin.
Frequently Asked Questions (FAQs)
Q1: What is the lettuce seedling assay and why is it used for this compound?
The lettuce seedling assay is a sensitive, rapid, and cost-effective bioassay used to evaluate the phytotoxicity of various substances. Lettuce (Lactuca sativa) seeds are known for their high sensitivity to toxic compounds, making them an excellent model for assessing the effects of phytotoxins like this compound.[1][2] The assay typically measures germination rate, root and hypocotyl elongation, and seedling vigor as endpoints.
Q2: What are the typical symptoms of this compound toxicity in lettuce seedlings?
While specific symptoms for this compound on lettuce are not extensively documented in publicly available literature, based on the effects of other necrotizing toxins from Alternaria species, you can expect to observe:
-
Inhibition of Germination: A significant reduction in the percentage of seeds that germinate compared to the negative control.
-
Stunted Growth: A dose-dependent decrease in the length of both the primary root (radicle) and the shoot (hypocotyl).[3]
-
Necrosis and Chlorosis: The appearance of brown (necrotic) lesions or yellowing (chlorosis) on the cotyledons and hypocotyl, indicating cell death and chlorophyll degradation.
-
Reduced Vigor: General signs of poor health, such as wilting and lack of turgor in the seedlings.
Q3: What concentration range of this compound should I use for my experiments?
A study on the toxin produced by Alternaria porri (identified as tentoxin) on onion seedlings showed significant inhibitory effects at concentrations ranging from 50 to 2000 ppm.[4][5] At 2000 ppm, seed germination was inhibited by over 65%, and significant root and shoot inhibition was observed.[4][5] For a lettuce seedling assay, it is advisable to start with a similar broad range and then narrow it down based on initial results to determine the EC50 (half-maximal effective concentration). A suggested starting range could be from 10 ppm to 2500 ppm.
Q4: How long should I run the assay?
Lettuce seedling assays are typically conducted over a period of 3 to 7 days (72 to 168 hours).[1] A 3-day incubation is often sufficient to observe effects on germination and initial root elongation.[6] Extending the assay to 5 or 7 days can provide more pronounced data on hypocotyl growth and overall seedling development.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in control group germination and growth. | 1. Seed Quality: Poor or inconsistent seed viability. 2. Uneven Watering: Inconsistent moisture levels across replicates. 3. Temperature/Light Fluctuations: Inconsistent environmental conditions. | 1. Use certified, high-quality lettuce seeds from a reputable supplier. Perform a germination test on a sample of seeds before starting the assay. 2. Ensure uniform wetting of the filter paper or substrate in each petri dish. Use a calibrated pipette for precise watering. 3. Maintain a constant temperature and light cycle in a controlled environment chamber or incubator. |
| No observable effect of this compound, even at high concentrations. | 1. Incorrect Toxin Concentration: The actual concentration of the active toxin may be lower than expected. 2. Toxin Degradation: this compound may be unstable under the experimental conditions (e.g., light exposure, temperature). 3. Assay Duration Too Short: Insufficient time for the toxic effects to manifest. | 1. Verify the concentration of your this compound stock solution. If possible, use a standardized or purified toxin. 2. Prepare fresh dilutions of this compound for each experiment. Store the stock solution under appropriate conditions (e.g., in the dark, at low temperature). 3. Extend the assay duration to 5 or 7 days to allow for more significant effects on seedling development to become apparent. |
| Seedlings in the control and low-concentration groups die. | 1. Contamination: Fungal or bacterial contamination in the petri dishes, water, or on the seeds. 2. Water Quality: The water used for dilutions and controls may contain inhibitory substances. | 1. Sterilize all equipment (petri dishes, glassware) before use. Use sterile distilled or deionized water. Consider surface-sterilizing the lettuce seeds with a short wash in a dilute bleach solution followed by thorough rinsing with sterile water. 2. Use high-purity, sterile water for all dilutions and as the negative control. |
| Inconsistent root or hypocotyl growth direction. | 1. Petri Dish Orientation: Storing petri dishes at an angle can cause gravitropic responses that interfere with measurements. 2. Uneven Light Source: A directional light source can cause phototropism, leading to inconsistent shoot growth direction. | 1. Keep petri dishes horizontal during the entire incubation period. 2. If a light source is used, ensure it is positioned directly above the petri dishes to promote vertical growth. |
Quantitative Data Summary
The following table summarizes hypothetical data from a lettuce seedling assay with this compound to illustrate how results can be presented.
| This compound Conc. (ppm) | Germination Rate (%) | Average Root Length (mm) | Average Hypocotyl Length (mm) | Phytotoxicity Index (%) |
| 0 (Control) | 98 | 25.4 | 15.2 | 0 |
| 50 | 95 | 22.1 | 13.8 | 13.0 |
| 100 | 90 | 18.5 | 11.5 | 27.2 |
| 250 | 78 | 12.3 | 7.6 | 51.6 |
| 500 | 62 | 7.8 | 4.1 | 68.5 |
| 1000 | 45 | 4.1 | 2.0 | 83.9 |
| 2000 | 25 | 1.9 | 0.8 | 92.5 |
Phytotoxicity Index is a calculated value representing the overall inhibition of growth compared to the control.
Experimental Protocols
Lettuce Seedling Bioassay Protocol
-
Preparation of Test Plates:
-
Place one sterile 9 cm filter paper disc into each sterile petri dish.
-
Label the petri dishes clearly with the this compound concentration and replicate number.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a low concentration of a solvent that is non-toxic to lettuce seedlings).
-
Perform serial dilutions to obtain the desired test concentrations (e.g., 50, 100, 250, 500, 1000, 2000 ppm).
-
Use sterile distilled water as the negative control. A positive control (e.g., a known herbicide) can also be included.
-
-
Seed Plating and Treatment:
-
Place 20-30 lettuce seeds evenly spaced on the filter paper in each petri dish.
-
Add 5 mL of the corresponding this compound solution or control solution to each petri dish, ensuring the filter paper is saturated but not flooded.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the plates in a controlled environment chamber at 24 ± 2°C with a 16/8 hour light/dark cycle for 3 to 7 days.
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish to calculate the germination rate.
-
Carefully remove the seedlings and measure the length of the primary root and hypocotyl for at least 10 seedlings per replicate.
-
Calculate the average lengths for each treatment group.
-
Calculate the percent inhibition for each parameter compared to the negative control.
-
Analyze the data for statistical significance (e.g., using ANOVA).
-
Visualizations
Experimental Workflow
Caption: Workflow for the lettuce seedling assay with this compound.
Signaling Pathway for Necrotrophic Fungal Toxins
References
- 1. researchgate.net [researchgate.net]
- 2. Phytotoxicity Assessment of Biofertilizer Produced from Bioreactor Composting Technology Using Lettuce (Lactuca sativa L.) Seeds [scirp.org]
- 3. aloki.hu [aloki.hu]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
Technical Support Center: Optimizing EBV-EA Inhibition Assays with Porritoxin
Welcome to the technical support center for utilizing Porritoxin in Epstein-Barr Virus (EBV) Early Antigen (EA) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of an EBV-EA inhibition assay?
A1: The EBV-EA inhibition assay is a cell-based method used to screen for and characterize compounds that can inhibit the lytic replication cycle of the Epstein-Barr virus. Specifically, it measures the expression of the early antigen (EA) complex, which is a hallmark of the switch from the latent to the lytic phase of the viral life cycle. This assay is crucial in the discovery and development of antiviral therapies targeting EBV-associated diseases.
Q2: What is the proposed mechanism of action for this compound in inhibiting EBV-EA expression?
A2: While the exact mechanism of this compound is under investigation, it is hypothesized to interfere with signaling pathways essential for the activation of EBV immediate-early genes, BZLF1 (Zta) and BRLF1 (Rta). These transcription factors are critical for initiating the entire lytic cascade, including the expression of early antigens. This compound may target upstream signaling molecules such as those in the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), or Phosphoinositide 3-kinase (PI3K) pathways, which are known to be involved in EBV reactivation.[1][2]
Q3: Which cell lines are suitable for this assay?
A3: Latently EBV-infected B-lymphocyte cell lines are typically used. Commonly used cell lines include Raji, P3HR1, and Akata cells. The choice of cell line can depend on the method of lytic cycle induction. For example, Akata cells are often used with anti-IgG cross-linking for induction, while Raji cells can be induced with a combination of phorbol esters (like TPA) and sodium butyrate.
Q4: How do I determine the optimal concentration of this compound to use?
A4: The optimal concentration of this compound should effectively inhibit EBV-EA expression while having minimal cytotoxicity. This is determined by performing a dose-response study. First, a cytotoxicity assay (e.g., MTT or MTS assay) should be conducted to determine the concentration range of this compound that does not significantly affect cell viability.[3][4][5] Subsequently, the EBV-EA inhibition assay is performed with a range of non-toxic concentrations to identify the IC50 (half-maximal inhibitory concentration) for EA inhibition. It is common to test concentrations up to 200-fold higher than the expected effective in vivo concentration.[6][7]
Q5: What are the appropriate controls for this assay?
A5: Several controls are essential for a valid assay:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.[8]
-
Positive Control (Lytic Induction): Cells treated with the lytic cycle-inducing agent(s) but not this compound, to represent maximal EA expression.
-
Negative Control (No Induction): Cells not treated with any inducing agents or this compound, to show the basal level of spontaneous EA expression.
-
Cell Viability Control: A parallel assay (e.g., MTT) to ensure that the observed inhibition of EA is not due to general cytotoxicity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background EA expression in negative control cells. | - Spontaneous lytic cycle activation in the cell line. | - Use a lower passage number of the cell line. - Ensure cells are not overgrown before seeding. - Test a different batch of fetal bovine serum. |
| Low or no EA expression in the positive control (induced) cells. | - Inefficient lytic cycle induction. - Problems with inducing agents (e.g., degradation of TPA). - Cell line has lost susceptibility to induction. | - Optimize the concentration of inducing agents. - Prepare fresh stock solutions of inducing agents. - Use a fresh vial of cells from a reliable stock. |
| High variability between replicate wells. | - Uneven cell seeding. - Inaccurate pipetting of reagents. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding. - Calibrate pipettes and use proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile media. |
| This compound shows high cytotoxicity at concentrations effective for EA inhibition. | - The compound has a narrow therapeutic window. | - Attempt to find a concentration that provides partial EA inhibition with acceptable cell viability. - Consider synergistic effects with other known, less toxic EBV inhibitors. |
| Inconsistent results across different experiments. | - Variation in cell density or growth phase. - Fluctuation in incubation times or conditions. - Different batches of reagents (e.g., serum, this compound). | - Standardize cell seeding density and ensure cells are in the exponential growth phase. - Strictly adhere to incubation times and maintain consistent temperature and CO2 levels. - Aliquot and store reagents to minimize batch-to-batch variability. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on the chosen cell line to establish a non-toxic concentration range for the EBV-EA inhibition assay.[3][4][5][9][10]
Materials:
-
Latently EBV-infected cells (e.g., Raji)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
EBV-EA Inhibition Assay
Materials:
-
Latently EBV-infected cells (e.g., Raji)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Lytic cycle inducing agents (e.g., TPA at 20 ng/mL and sodium butyrate at 3 mM)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., cold acetone:methanol 1:1)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Primary antibody: Mouse anti-EBV-EA-D monoclonal antibody
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate at 1 x 10^5 cells/well in 100 µL of complete medium.
-
Add 50 µL of medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing the lytic cycle inducing agents.
-
Incubate for 48 hours at 37°C.
-
Harvest cells, wash with PBS, and prepare cell smears on glass slides or cytospin preparations.
-
Fix the cells with the cold fixative solution for 10 minutes.
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with the primary anti-EBV-EA-D antibody for 1 hour at 37°C.
-
Wash three times with PBS.
-
Incubate with the FITC-conjugated secondary antibody for 1 hour at 37°C in the dark.
-
Wash three times with PBS.
-
Mount with a suitable mounting medium containing a nuclear stain (e.g., DAPI).
-
Observe under a fluorescence microscope and count the percentage of EA-positive cells in at least 500 cells per sample.
Data Presentation
Table 1: Cytotoxicity of this compound on Raji Cells
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | [Enter Value] | 100 |
| [Conc. 1] | [Enter Value] | [Calculate] |
| [Conc. 2] | [Enter Value] | [Calculate] |
| [Conc. 3] | [Enter Value] | [Calculate] |
| [Conc. 4] | [Enter Value] | [Calculate] |
| [Conc. 5] | [Enter Value] | [Calculate] |
Table 2: Inhibition of EBV-EA Expression by this compound
| This compound Conc. (µM) | % EA-Positive Cells | % Inhibition |
| 0 (Induced Control) | [Enter Value] | 0 |
| [Conc. 1] | [Enter Value] | [Calculate] |
| [Conc. 2] | [Enter Value] | [Calculate] |
| [Conc. 3] | [Enter Value] | [Calculate] |
| [Conc. 4] | [Enter Value] | [Calculate] |
| [Conc. 5] | [Enter Value] | [Calculate] |
| Uninduced Control | [Enter Value] | - |
Visualizations
References
- 1. Epstein-Barr virus lytic reactivation regulation and its pathogenic role in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Addressing Porritoxin Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of Porritoxin during long-term experiments. The following information is designed to help you anticipate, troubleshoot, and mitigate degradation issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound instability?
A1: The stability of this compound, like many bioactive molecules, is influenced by a combination of environmental and chemical factors. The primary contributors to its degradation are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to the breakdown of this compound's molecular structure.[1][2][3]
-
pH: The stability of this compound is highly pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolytic degradation.[2][4][5] For instance, the stability of ricin, another plant toxin, is significantly affected by pH.[6][7]
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photolytic degradation, causing the molecule to break down and lose activity.[1][2]
-
Oxidation: The presence of atmospheric oxygen or other oxidizing agents can lead to oxidative degradation of this compound.[2][8]
-
Enzymatic Degradation: If the experimental system contains proteases or other degradative enzymes, they can break down the this compound molecule.[2]
Q2: How can I detect this compound degradation in my samples?
A2: Detecting degradation is crucial for accurate data interpretation. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the intact this compound from its degradation products. A decrease in the peak area corresponding to the active this compound over time is a direct indicator of degradation.[9]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry can help identify the molecular weights of degradation products, providing insights into the degradation pathway.[9][10]
-
Functional Assays: A decrease in the biological activity of your this compound sample over time, as measured by a relevant bioassay, is a strong indicator of degradation and loss of potency.
Q3: What are the recommended short-term and long-term storage conditions for this compound?
A3: Proper storage is fundamental to maintaining the integrity of this compound.
-
Short-Term Storage (days to weeks): For immediate use, store this compound solutions at 2-8°C in a dark container to protect from light.
-
Long-Term Storage (months to years): For long-term storage, it is recommended to aliquot the this compound solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the molecule. These aliquots should be flash-frozen in liquid nitrogen and stored at -80°C or in liquid nitrogen.[11] Lyophilization (freeze-drying) is another excellent option for long-term preservation.
Q4: Can I use additives to improve the stability of my this compound solution?
A4: Yes, several additives can enhance the stability of this compound in solution:
-
Buffers: Maintaining an optimal pH is critical. Use a buffer system that is effective in the desired pH range for this compound stability (this needs to be determined experimentally, but a good starting point is often a phosphate or citrate buffer).[1]
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or dithiothreitol (DTT).[8][12][13]
-
Chelating Agents: Trace metal ions can catalyze degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[1]
-
Cryoprotectants: For frozen storage, adding cryoprotectants like glycerol or ethylene glycol can help prevent denaturation during freezing and thawing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in a multi-day cell culture experiment. | 1. Thermal degradation at 37°C incubation temperature.2. Hydrolysis due to suboptimal pH of the culture medium.3. Adsorption to plasticware. | 1. Replenish this compound at regular intervals during the experiment.2. Perform a stability study of this compound in the specific culture medium to determine its half-life and adjust replenishment frequency accordingly.3. Consider using low-adhesion plasticware. |
| Inconsistent results between different batches of this compound. | 1. Degradation during storage.2. Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot stock solutions into single-use vials upon receipt.2. Store aliquots at -80°C or in liquid nitrogen.3. Thaw each aliquot only once immediately before use. |
| Appearance of new peaks in HPLC analysis of stored this compound. | 1. Chemical degradation (e.g., hydrolysis, oxidation).2. Photodegradation from light exposure. | 1. Store this compound solutions in amber vials or protect them from light.2. Prepare fresh solutions for each experiment if possible.3. Consider adding antioxidants or adjusting the buffer pH of the stock solution. |
| Precipitation of this compound upon thawing. | 1. Protein denaturation during the freeze-thaw process.2. The concentration of this compound is too high for the buffer system. | 1. Add a cryoprotectant (e.g., glycerol) to the stock solution before freezing.2. Thaw the solution slowly on ice.3. Centrifuge the thawed solution to pellet any precipitate before use and re-quantify the supernatant. |
Data Presentation
Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 336 | 0.0021 |
| 25 | 72 | 0.0096 |
| 37 | 24 | 0.0289 |
Table 2: Influence of pH on this compound Stability at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 48 | 0.0144 |
| 6.0 | 96 | 0.0072 |
| 7.4 | 72 | 0.0096 |
| 8.5 | 36 | 0.0192 |
Experimental Protocols
Protocol 1: Determination of this compound Thermal Stability
Objective: To determine the degradation rate of this compound at different temperatures.
Materials:
-
This compound stock solution (1 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubators or water baths set at 4°C, 25°C, and 37°C
-
HPLC system with a suitable column for this compound analysis
-
Microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound at a final concentration of 100 µg/mL in PBS, pH 7.4.
-
Aliquot 100 µL of the working solution into multiple microcentrifuge tubes for each temperature condition.
-
Place the tubes in the respective incubators/water baths (4°C, 25°C, and 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube from each temperature.
-
Immediately analyze the sample by HPLC to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time for each temperature.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each temperature.
Protocol 2: Assessing the Effect of pH on this compound Stability
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound stock solution (1 mg/mL)
-
A series of buffers with different pH values (e.g., citrate buffer for pH 5.0, phosphate buffer for pH 6.0, 7.4, and borate buffer for pH 8.5)
-
Incubator set at 25°C
-
HPLC system
-
Microcentrifuge tubes
Methodology:
-
Prepare working solutions of this compound at 100 µg/mL in each of the different pH buffers.
-
Aliquot 100 µL of each solution into separate microcentrifuge tubes.
-
Incubate all tubes at 25°C.
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours), remove a set of tubes (one for each pH).
-
Analyze the samples by HPLC to quantify the remaining intact this compound.
-
Plot the concentration of this compound against time for each pH.
-
Determine the degradation rate constant (k) and half-life (t½) at each pH to identify the optimal pH for stability.
Visual Guides
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Effect of pH on the stability of type-C toxin of Clostridium botulinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH on the conformation and stability of the structure of plant toxin-ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of pH on the conformation and stability of the plant toxin ricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Detection identification characterization of degraded products | PPTX [slideshare.net]
- 11. Guidance on the Inventory of Select Agents and Toxins: Long-term Storage Criteria for Select Agents | Compliance | Federal Select Agent Program [selectagents.gov]
- 12. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of antioxidants and place in today’s scientific and technological studies - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Porritoxin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Porritoxin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known characteristics?
This compound is a phytotoxin produced by the fungus Alternaria porri. Its chemical formula is C17H23NO4.[1] The structure of this compound contains several functional groups, including alcohol, alkene, amide, an aromatic ring, and ether moieties.[2][3] While its precise cellular targets and mechanism of action are not extensively characterized in publicly available literature, as a toxin, it is expected to induce cytotoxicity.
Q2: What are "off-target effects" in the context of this compound?
Off-target effects refer to the interactions of this compound with cellular components other than its intended biological target. These unintended interactions can lead to a variety of cellular responses, such as unexpected cytotoxicity, activation or inhibition of unrelated signaling pathways, or non-specific binding to cellular proteins and lipids.[4] Such effects can confound experimental results, leading to misinterpretation of this compound's specific activity and mechanism of action.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response analysis: On-target effects typically occur within a specific concentration range, while off-target effects may only appear at higher concentrations.
-
Use of controls: Including a structurally related but biologically inactive analog of this compound (if available) can help identify non-specific effects. Additionally, using a "target-minus" cell line (e.g., via CRISPR-Cas9 knockout of the putative target) can confirm if the observed effect is dependent on the intended target.[3]
-
Orthogonal assays: Confirming the observed cellular phenotype using a different assay that measures a distinct downstream event of the same signaling pathway can strengthen the evidence for an on-target effect.
Q4: What are the initial steps to proactively minimize off-target effects in my experimental design?
To minimize potential off-target effects from the outset, consider the following:
-
Thorough literature review: Gather all available information on this compound and similar compounds to anticipate potential off-target interactions.
-
Optimize this compound concentration: Use the lowest concentration of this compound that elicits the desired on-target effect to minimize concentration-dependent off-target binding.
-
Control cell culture conditions: Factors like cell passage number, confluency, and media composition can influence cellular responses and should be kept consistent.[5][6][7]
-
Incorporate appropriate controls: Always include vehicle controls (e.g., DMSO), untreated controls, and positive/negative controls for the specific cellular pathway being investigated.
Troubleshooting Guides
Problem: I am observing high background signal or unexpected cytotoxicity at low this compound concentrations.
This could be due to non-specific binding of this compound to cell membranes, plasticware, or other proteins in the culture medium.
Solution:
-
Optimize Assay Buffer and Media:
-
Increase Salt Concentration: Higher ionic strength buffers can reduce electrostatic interactions that contribute to non-specific binding.
-
Adjust pH: Modifying the buffer pH can alter the charge of this compound and interacting surfaces, potentially reducing non-specific binding.
-
Add Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.01% Tween-20) can disrupt hydrophobic interactions.
-
Include a Blocking Agent: Supplementing the assay buffer or cell culture media with a protein like Bovine Serum Albumin (BSA) at 0.1-1% can saturate non-specific binding sites.[5] Normal serum from a non-reactive species can also be an effective blocking agent.[7]
-
-
Perform a Careful Dose-Response Titration:
-
Test a wide range of this compound concentrations to identify a clear therapeutic window that separates on-target from non-specific toxic effects.
-
Data Presentation: Hypothetical this compound Dose-Response Experiment
| This compound Conc. (µM) | On-Target Signal (Relative Luminescence Units) | Cell Viability (%) | Observation |
| 0 (Vehicle) | 100 | 100 | Baseline |
| 0.1 | 850 | 98 | Potent on-target activity |
| 0.5 | 1500 | 95 | Maximum on-target activity |
| 1.0 | 1450 | 92 | Plateau of on-target activity |
| 5.0 | 1200 | 70 | On-target signal declines, cytotoxicity observed |
| 10.0 | 800 | 45 | Significant cytotoxicity, likely off-target |
| 50.0 | 250 | 10 | Widespread cytotoxicity |
Based on this hypothetical data, a working concentration between 0.5 µM and 1.0 µM would be optimal.
Problem: My results with this compound are inconsistent between experimental replicates.
Inconsistent results can stem from variability in experimental conditions or cell health.
Solution:
-
Standardize Cell Culture Practices:
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[7]
-
Ensure Consistent Cell Seeding Density: Plate the same number of viable cells for each experiment to ensure uniform starting conditions.
-
Regularly Test for Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to stimuli.[7]
-
-
Prepare Fresh Reagents:
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation or precipitation issues.
-
Experimental Protocols
Protocol 1: Optimizing this compound Concentration and Incubation Time
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
This compound Dilution: Prepare a 2x serial dilution of this compound in complete culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).
-
Assay Readout: At each time point, perform the specific cellular assay (e.g., a luminescence-based reporter assay for a target pathway) and a parallel cytotoxicity assay (e.g., MTT or a live/dead stain).[8]
-
Data Analysis: Plot the on-target signal and cell viability against this compound concentration for each time point to determine the optimal concentration and incubation time that maximizes the on-target effect while minimizing cytotoxicity.
Protocol 2: Implementing a BSA Block to Reduce Non-specific Binding
-
Prepare BSA-supplemented Medium: Prepare your standard cell culture or assay medium and supplement it with 0.1% w/v Bovine Serum Albumin. Ensure the BSA is sterile-filtered.
-
Pre-incubation (Optional): Before adding this compound, you can wash the cells with the BSA-containing medium and pre-incubate for 30-60 minutes.
-
This compound Treatment: Prepare your this compound dilutions in the BSA-supplemented medium and proceed with your standard experimental protocol.
-
Comparison: Run a parallel experiment without BSA supplementation to quantify the reduction in background signal and any shift in the dose-response curve.
Visualizations
Caption: Hypothetical signaling effects of this compound.
Caption: Workflow for mitigating off-target effects.
Caption: Relationship between experimental controls.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. selectscience.net [selectscience.net]
- 3. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 4. Optimized and automated protocols for high-throughput screening of amylosucrase libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Phytotoxicity of Porritoxin and Porritoxin Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytotoxicity of Porritoxin and its derivative, this compound sulfonic acid. Both compounds are isoindoline-type mycotoxins produced by the fungus Alternaria porri, the causal agent of black spot disease in stone leek and onion. Understanding the differences in their biological activity is crucial for research into novel herbicides and for elucidating the mechanisms of plant-pathogen interactions.
Executive Summary
Experimental evidence demonstrates a significant disparity in the phytotoxic effects of this compound and this compound sulfonic acid. While this compound exhibits notable phytotoxicity, the introduction of a sulfonic acid group in this compound sulfonic acid leads to a near-complete loss of this activity. This structure-activity relationship suggests that the hydroxyl group in this compound is critical for its toxic effects on plants.
Data Presentation: Phytotoxicity Comparison
| Compound | Target Plant | Phytotoxicity Level | Key Observation |
| This compound | Stone Leek, Lettuce | High | Exhibits significant inhibitory effects on seedling growth. |
| This compound Sulfonic Acid | Stone Leek, Lettuce | Negligible | Phytotoxic activity "almost disappeared with sulfonation".[1] |
Experimental Protocols
The comparative phytotoxicity of this compound and this compound sulfonic acid was determined using a seedling-growth assay. The following protocol outlines the key steps involved in this methodology.
Seedling-Growth Assay Protocol
-
Preparation of Test Solutions: this compound and this compound sulfonic acid are dissolved in a suitable solvent (e.g., methanol or DMSO) and then diluted with distilled water to achieve a series of test concentrations. A solvent-only solution serves as the control.
-
Seed Germination: Seeds of the target plants (e.g., stone leek and lettuce) are surface-sterilized and placed on filter paper in petri dishes.
-
Exposure to Toxins: A specific volume of each test solution is added to the filter paper in the petri dishes. The control group receives the solvent-only solution.
-
Incubation: The petri dishes are incubated in a controlled environment with defined temperature, humidity, and light conditions to allow for seed germination and seedling growth.
-
Data Collection: After a predetermined incubation period (e.g., 7 days), the root and shoot length of the seedlings are measured. The percentage of germination is also recorded.
-
Analysis: The inhibitory effect of each compound at different concentrations is calculated relative to the control group. This data is used to determine the concentration required for 50% inhibition of growth (IC50).
Proposed Signaling Pathway of this compound Phytotoxicity
The precise signaling pathway of this compound in plants has not been fully elucidated. However, studies on the structurally similar phytotoxin, zinniol, suggest a potential mechanism of action. Zinniol has been shown to stimulate the influx of calcium ions (Ca²⁺) into plant protoplasts. This disruption of calcium homeostasis is a common mechanism for cellular toxicity. It is hypothesized that this compound may act in a similar manner, triggering a cascade of downstream events that lead to cell death and the observable phytotoxic symptoms. The sulfonation of the hydroxyl group in this compound sulfonic acid likely hinders its ability to interact with the putative target on the cell membrane, thereby preventing the influx of calcium and subsequent cellular damage.
References
A Comparative Analysis of Porritoxin and Other Major Alternaria Toxins
For Researchers, Scientists, and Drug Development Professionals
The genus Alternaria is notorious for producing a diverse array of mycotoxins that contaminate a wide range of agricultural commodities, posing risks to both plant and human health.[1][2][3] These toxins are broadly classified as host-specific and non-host-specific, with varying structures and mechanisms of action. This guide provides a comparative overview of the biological activity of Porritoxin, a metabolite of Alternaria porri, and other significant Alternaria toxins, supported by available experimental data.
Overview of Alternaria Toxins
Alternaria species produce over 70 different toxins.[1] The most well-studied non-host-specific toxins include Alternariol (AOH), Alternariol monomethyl ether (AME), Tenuazonic acid (TeA), Altenuene (ALT), and Altertoxins (ATX).[1][2][4] These toxins exhibit a range of toxicological effects, including cytotoxicity, genotoxicity, and mutagenicity.[4]
This compound, isolated from Alternaria porri, has garnered interest for its potential as a cancer chemopreventive agent.[5][6] However, detailed quantitative data on its toxicity and a comprehensive understanding of its mechanism of action are still subjects of ongoing research.
Comparative Toxicity Data
| Toxin | Test System | Endpoint | Value | Reference |
| Tenuazonic acid (TeA) | Mice (oral) | LD50 | 81 - 225 mg/kg | [7][8][9] |
| Altenuene (ALT) | Mice | LD50 | 50 mg/kg | [8] |
| Alternariol (AOH) | Various cell lines | IC50 | 11.68 - 18.71 µg/mL | [2] |
| Altertoxin II (ATX-II) | Not specified | Cytotoxicity | > 0.25 µM | [4] |
Note: The toxicity of Alternaria toxins can vary significantly depending on the test system, route of administration, and the specific cell line used. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.
Mechanisms of Action
The toxic mechanisms of Alternaria mycotoxins are diverse. AOH and AME are known to be genotoxic, interacting with DNA topoisomerases I and II.[9] Altertoxins are also recognized for their mutagenic properties.[9] Tenuazonic acid exhibits acute toxicity, though its specific molecular targets are less well-defined.[8][9]
This compound's mechanism of action is primarily explored in the context of its anti-tumor-promoting activity.[5][6] While the precise signaling pathways are not fully elucidated, its potential to inhibit cancer cell proliferation suggests interference with key cellular processes.
Experimental Protocols
Determination of LD50 (Median Lethal Dose) in Mice
This protocol provides a general guideline for determining the acute oral toxicity of a compound in mice.
1. Animals:
-
Use healthy, young adult mice (e.g., BALB/c or Swiss albino), weighing between 20-25g.
-
House the animals in standard laboratory conditions with a 12-hour light/dark cycle and provide access to standard pellet diet and water ad libitum.
-
Acclimatize the animals to the laboratory environment for at least one week prior to the experiment.
2. Dose Preparation and Administration:
-
Dissolve or suspend the test toxin in a suitable vehicle (e.g., sterile saline, corn oil).
-
Perform a preliminary range-finding study with a small number of animals to determine the approximate lethal dose range.
-
Based on the range-finding study, select at least three to five dose levels that are expected to cause mortality ranging from just above 0% to just below 100%.
-
Administer the prepared doses to groups of animals (typically 5-10 animals per group) via oral gavage. A control group should receive the vehicle only.
3. Observation:
-
Observe the animals continuously for the first few hours after dosing and then periodically for up to 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and any mortality.
4. Data Analysis:
-
Calculate the LD50 value using a recognized statistical method, such as probit analysis.[2]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Culture:
-
Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Toxin Treatment:
-
Prepare a series of dilutions of the test toxin in a complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the toxin. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.
4. Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the toxin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Experimental Workflows
Workflow for LD50 Determination
Caption: Workflow for determining the LD50 value of a toxin in mice.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion
The available data indicates that this compound possesses interesting biological activities, particularly in the realm of cancer chemoprevention. However, a direct comparison of its toxicity with other major Alternaria toxins is currently hampered by the lack of quantitative toxicity data (LD50 and IC50 values). Further research is required to fully characterize the toxicological profile of this compound and to elucidate the specific molecular pathways through which it exerts its effects. The provided experimental protocols offer standardized methods for generating such crucial data, which will be invaluable for a more comprehensive risk assessment and for exploring the therapeutic potential of this and other Alternaria metabolites.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. scielo.br [scielo.br]
- 3. enamine.net [enamine.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. PERK/Sestrin2 Signaling Pathway Mediated Autophagy Regulates Human Cardiomyocytes Apoptosis Induced by Traffic-Related PM2.5 and Diverse Constituents [mdpi.com]
- 6. chegg.com [chegg.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Promoting Activity of Novel Compounds: A Comparative Guide
Introduction
The search for novel anti-cancer agents is a cornerstone of oncological research. The validation of a compound's anti-tumor promoting activity across various cancer cell lines is a critical first step in the drug discovery pipeline. This guide provides a comparative framework for assessing the efficacy of a hypothetical anti-tumor agent, "Porritoxin," against a panel of cancer cell lines. While specific data for a compound named "this compound" is not available in the current literature, this document serves as a template for researchers, scientists, and drug development professionals to design and interpret studies for validating novel anti-cancer compounds. The methodologies and data presentation formats provided herein are based on established in vitro assays for determining anti-tumor activity.
Comparative Efficacy of this compound in Diverse Cancer Cell Lines
The anti-proliferative effect of a novel compound is a primary indicator of its potential as an anti-tumor agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the hypothetical IC50 values of this compound in comparison to a standard chemotherapeutic agent, Cisplatin, across three distinct cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values (µM) of this compound and Cisplatin after 48-hour Treatment
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colorectal Carcinoma) |
| This compound | 15.2 ± 1.8 | 25.5 ± 2.1 | 18.9 ± 1.5 |
| Cisplatin | 8.5 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Induction of Apoptosis by this compound
A key mechanism of many anti-cancer drugs is the induction of programmed cell death, or apoptosis. The following table presents the percentage of apoptotic cells in the A549 cell line after treatment with this compound, as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.
Table 2: Apoptosis Induction in A549 Cells by this compound (24-hour treatment)
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Control (Untreated) | 0 | 5.2 ± 0.8 |
| This compound | 10 | 28.7 ± 3.2 |
| This compound | 20 | 55.4 ± 4.5 |
| Cisplatin | 10 | 45.1 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Effect of this compound on Cell Cycle Progression
Anti-tumor agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation. The distribution of cells in different phases of the cell cycle after treatment with this compound was analyzed by flow cytometry of propidium iodide-stained cells.
Table 3: Cell Cycle Distribution of HCT116 Cells after this compound Treatment (24 hours)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 0 | 55.1 ± 2.5 | 25.3 ± 1.9 | 19.6 ± 2.1 |
| This compound | 15 | 40.2 ± 3.1 | 22.8 ± 2.0 | 37.0 ± 2.8 |
| Cisplatin | 10 | 35.8 ± 2.8 | 30.5 ± 2.4 | 33.7 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. Cell Culture and Reagents
-
Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HCT116 (human colorectal carcinoma) cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compounds: this compound was synthesized and purified in-house (hypothetical). Cisplatin was purchased from Sigma-Aldrich.
2. MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The medium was replaced with fresh medium containing various concentrations of this compound or Cisplatin and incubated for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated using non-linear regression analysis.
3. Annexin V-FITC/Propidium Iodide Apoptosis Assay This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
A549 cells were seeded in 6-well plates and treated with this compound or Cisplatin for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide were added to the cell suspension according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within one hour.
4. Cell Cycle Analysis by Flow Cytometry This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
HCT116 cells were treated with this compound or Cisplatin for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
After incubation for 30 minutes at 37°C, the DNA content was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases was determined using cell cycle analysis software.
Visualizing Molecular Pathways and Experimental Designs
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
Caption: Workflow for assessing the anti-tumor activity of a novel compound.
Caption: Potential mechanism of this compound-induced apoptosis.
Conclusion
This guide outlines a systematic approach to validate the anti-tumor promoting activity of a novel compound, using the hypothetical "this compound" as an example. The provided tables and diagrams serve as templates for presenting comparative data and illustrating experimental designs and potential mechanisms of action. By employing these standardized assays and data presentation formats, researchers can effectively evaluate and communicate the therapeutic potential of new anti-cancer agents. The hypothetical data suggests that this compound exhibits anti-proliferative activity, induces apoptosis, and causes cell cycle arrest, warranting further investigation into its molecular mechanisms and in vivo efficacy.
Unraveling Porritoxin: A Comparative Guide to Its Potential Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Introduction
Porritoxin, a phytotoxin produced by the fungus Alternaria porri, has been identified as a secondary metabolite of interest. However, its precise mechanism of action at the molecular level remains largely uncharacterized. Preliminary insights from related toxins produced by other Alternaria species suggest that mitochondria may be a primary target, leading to cellular dysfunction and eventual cell death.[1][2][3] This guide provides a framework for the cross-verification of this compound's potential mechanism of action by comparing its hypothetical effects with those of well-characterized mitochondrial toxins: Rotenone, a Complex I inhibitor, and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), a protonophore that uncouples oxidative phosphorylation.[3][4][5]
This document offers a comparative analysis of their expected effects on key mitochondrial functions, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways and experimental workflows.
Comparative Analysis of Mitochondrial Toxins
The following table summarizes the known effects of Rotenone and CCCP on mitochondrial function and presents the hypothetical effects of this compound, assuming a similar mitochondrial target based on related Alternaria toxins.
| Parameter | Rotenone | CCCP (Carbonyl Cyanide m-Chlorophenyl Hydrazone) | This compound (Hypothetical) |
| Primary Mechanism | Inhibits Complex I of the electron transport chain, blocking NADH oxidation.[6][7] | Acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.[1][4] | Potential inhibition of mitochondrial respiratory chain components or uncoupling of oxidative phosphorylation. |
| Mitochondrial Membrane Potential (ΔΨm) | Hyperpolarization at low concentrations, followed by depolarization at higher, toxic concentrations. | Rapid and potent depolarization.[2][8][9] | Expected to cause depolarization of the mitochondrial membrane. |
| ATP Production | Significant decrease due to inhibition of the electron transport chain.[10] | Drastic reduction as the proton gradient required for ATP synthase is dissipated.[1] | A significant decrease in cellular ATP levels is anticipated. |
| Reactive Oxygen Species (ROS) Production | Increased production of superoxide from Complex I.[7][11] | Can lead to an initial increase in ROS, followed by a decrease at high concentrations that fully uncouple respiration. | Likely to induce an increase in mitochondrial ROS production. |
| Effective Concentration Range | IC50 for Complex I inhibition is in the low nanomolar to micromolar range (e.g., 1.7-2.2 µM).[12][13][14] | Effective concentrations for uncoupling are typically in the low micromolar range (e.g., 2.5-10 µM).[15] | To be determined experimentally. |
Experimental Protocols for Mechanism Cross-Verification
To investigate the hypothetical mitochondrial toxicity of this compound, a series of standardized assays can be employed. Below are detailed protocols for three key experiments.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a lipophilic, cationic probe that accumulates in the mitochondria of healthy cells in a potential-dependent manner.[16][17] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[16][17] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound, Rotenone (positive control for hyperpolarization/depolarization), and CCCP (positive control for depolarization) for the desired time period.
-
JC-1 Staining:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with 1X Assay Buffer.
-
-
Fluorescence Measurement:
-
Add 1X Assay Buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm / Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm / Emission ~535 nm.[16]
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio compared to the untreated control indicates mitochondrial depolarization.
Quantification of Cellular ATP Levels
Principle: Cellular ATP levels are a direct indicator of mitochondrial function. A common method for ATP quantification is the luciferase-based bioluminescence assay.[18][19] In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the amount of ATP present.[20]
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound and controls as described in the JC-1 assay.
-
Cell Lysis:
-
Remove the treatment media.
-
Add a cell lysis reagent to each well to release intracellular ATP.
-
-
ATP Reaction:
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add the ATP reagent (containing luciferase and luciferin) to each well.
-
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration. Compare the ATP levels in treated cells to the untreated control.
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable dye used to measure intracellular ROS.[21][22][23] Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound and controls.
-
DCFH-DA Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity (Excitation ~485 nm / Emission ~535 nm) using a fluorescence plate reader or fluorescence microscope.[21][23]
-
Data Analysis: Compare the fluorescence intensity of treated cells to the untreated control. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizing the Pathways and Workflows
To further elucidate the potential mechanism of this compound and the experimental approach to its study, the following diagrams are provided.
Caption: Hypothetical signaling cascade of mitochondrial-induced apoptosis by this compound.
Caption: Workflow for assessing the mitochondrial toxicity of this compound.
Conclusion
While the definitive mechanism of action for this compound is yet to be fully elucidated, the comparative framework presented here offers a robust starting point for investigation. By leveraging the knowledge of well-characterized mitochondrial toxins like Rotenone and CCCP, and employing the detailed experimental protocols provided, researchers can systematically probe the effects of this compound on mitochondrial health. The resulting data will be crucial for cross-verifying its potential mechanism, contributing to a deeper understanding of its toxicological profile and paving the way for future research and development in relevant fields.
References
- 1. researchgate.net [researchgate.net]
- 2. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gap-26.com [gap-26.com]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 101.200.202.226 [101.200.202.226]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. goldbio.com [goldbio.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bioquochem.com [bioquochem.com]
- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Porritoxin and Alternariol: A Guide for Researchers
This guide provides a detailed comparative analysis of Porritoxin and Alternariol, two mycotoxins produced by fungi of the Alternaria genus. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological effects, mechanisms of action, and the experimental data supporting these findings. A notable disparity in the volume of available research exists, with Alternariol being extensively studied compared to the limited data on this compound.
Introduction to the Toxins
This compound is a phytotoxin produced by Alternaria porri, the causal agent of black spot disease in stone leek and onion.[1] Its primary documented biological activity is its inhibitory effect on the growth of seedlings.[1]
Alternariol (AOH) is a major mycotoxin produced by several Alternaria species and is a frequent contaminant of fruits, vegetables, and cereals.[2] It is known to exhibit a range of toxic effects, including cytotoxicity, genotoxicity, and estrogenic activity.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and Alternariol.
Table 1: Phytotoxicity of this compound
| Plant Species | Concentration (µg/mL) | Shoot Growth Inhibition (%) | Root Growth Inhibition (%) |
| Stone Leek | 100 | 58.3 ± 5.8 | 65.8 ± 6.2 |
| 10 | 25.0 ± 4.5 | 35.1 ± 5.1 | |
| Lettuce | 100 | 75.4 ± 7.2 | 85.2 ± 8.1 |
| 10 | 45.1 ± 6.3 | 55.3 ± 6.9 |
Data extracted from Horiuchi et al., 2003.
Table 2: Cytotoxicity of Alternariol (AOH)
| Cell Line | Exposure Time (h) | EC50 / IC50 (µM) | Assay |
| HepG2 (Human Hepatocellular Carcinoma) | 24 | ~30 - 60 | MTT Assay |
| Caco-2 (Human Colorectal Adenocarcinoma) | 48 | ~70 | MTT Assay |
| IPEC-1 (Porcine Intestinal Epithelial Cells) | 24 | 10.5 (for AME, a derivative) | MTT Assay |
| HCT116 (Human Colon Carcinoma) | 24 | ~70 | Not specified |
EC50/IC50 values are approximated from various sources.
Mechanisms of Action
This compound
The mechanism of action for this compound's phytotoxicity has not been elucidated in the available literature.
Alternariol
Alternariol exerts its cytotoxic effects through multiple mechanisms, primarily involving the induction of oxidative stress and apoptosis .
-
Oxidative Stress: AOH treatment leads to the generation of reactive oxygen species (ROS), which can cause damage to cellular components, including lipids, proteins, and DNA.
-
Apoptosis (Programmed Cell Death): AOH induces apoptosis through the mitochondrial pathway. This involves the activation of p53, leading to the opening of the mitochondrial permeability transition pore (PTP), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3.[3]
Signaling Pathways
This compound
No signaling pathways associated with this compound's biological activity have been identified.
Alternariol
The signaling pathways involved in Alternariol-induced cytotoxicity are complex and interconnected. The primary pathway identified is the intrinsic apoptotic pathway.
Figure 1: Signaling pathway of Alternariol-induced apoptosis.
Experimental Protocols
This compound Phytotoxicity Assay (Seedling-Growth Assay)
Objective: To evaluate the inhibitory effect of this compound on the growth of stone leek and lettuce seedlings.[3]
Methodology:
-
Test compounds (this compound) are dissolved in methanol.
-
A specific volume of the solution is poured onto filter paper placed in a Petri dish.
-
The solvent is allowed to evaporate.
-
A solution of Tween-80 in water is added to each Petri dish.
-
Seeds of stone leek (Allium fistulosum) and lettuce (Lactuca sativa) are placed on the filter paper.
-
The Petri dishes are incubated under controlled conditions (temperature and light).
-
After a defined period, the lengths of the shoots and roots of the seedlings are measured.
-
The percentage of growth inhibition is calculated by comparing the growth in the presence of the test compound to that of a control (vehicle only).
Figure 2: Experimental workflow for this compound phytotoxicity assay.
Alternariol Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Alternariol on mammalian cell lines.
Methodology:
-
Cells (e.g., HepG2, Caco-2) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of Alternariol (and a vehicle control).
-
Cells are incubated for a specific period (e.g., 24 or 48 hours).
-
The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control, and the EC50 or IC50 value is calculated.
Alternariol Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by Alternariol.
Methodology:
-
Cells are treated with Alternariol at various concentrations for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
The cell suspension is incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are considered viable.
-
Conclusion
This comparative guide highlights the significant differences in the available scientific knowledge between this compound and Alternariol. While Alternariol has been extensively studied, revealing its cytotoxic mechanisms and providing a basis for risk assessment, this compound remains poorly characterized beyond its phytotoxic effects. The lack of data on this compound's effects on mammalian cells, its mechanism of action, and its potential signaling pathways represents a significant knowledge gap. Further research is warranted to fully understand the biological activities and potential risks associated with this compound. Researchers are encouraged to use the detailed protocols and data for Alternariol as a reference for designing future studies on less-characterized mycotoxins like this compound.
References
Unraveling the Structure-Activity Relationship of Porritoxin and its Analogs: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the phytotoxin Porritoxin and its analogs reveals critical insights into their structure-activity relationships (SAR), paving the way for the development of novel herbicides and research tools. This guide provides a detailed comparison of this compound and its potential analog, Porritoxinol, summarizing their biological activities, outlining key experimental protocols, and visualizing their proposed mechanism of action.
This compound, a secondary metabolite produced by the phytopathogenic fungus Alternaria porri, is known for its phytotoxic effects. Understanding how its chemical structure relates to its biological activity is crucial for the targeted design of new molecules with desired properties.
Structural Comparison and Biological Activity
| Compound | Chemical Structure | Molecular Formula | Key Structural Features | Reported Biological Activity |
| This compound | 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one | C₁₇H₂₃NO₄ | Isoindolinone core, N-hydroxyethyl group, Methoxy group, Prenyloxy side chain | Phytotoxicity |
| Porritoxinol | Structure not fully elucidated | Not available | Likely a derivative of this compound | Phytotoxicity (inferred) |
Table 1: Comparison of this compound and its potential analog, Porritoxinol. Data for Porritoxinol is limited.
Due to the current lack of quantitative biological data for this compound and its analogs in publicly accessible literature, a direct comparison of their potencies (e.g., IC50 values) is not possible at this time.
Proposed Mechanism of Action and Signaling Pathway
While the specific molecular targets of this compound have not been definitively identified, the known mechanisms of other Alternaria toxins, such as the AAL-toxins, provide a strong basis for a hypothetical mechanism. AAL-toxins are sphinganine-analog mycotoxins that competitively inhibit ceramide synthase, a key enzyme in sphingolipid biosynthesis[1][3]. This inhibition disrupts the sphingolipid balance in plant cells, leading to the accumulation of cytotoxic long-chain sphingoid bases and ultimately triggering programmed cell death (PCD)[1][3].
Based on this, a plausible signaling pathway for this compound-induced phytotoxicity is proposed below.
Experimental Protocols
To facilitate further research into the structure-activity relationship of this compound and its analogs, detailed methodologies for key experiments are provided below.
Phytotoxicity Assay (Leaf Disc Assay)
Objective: To assess the phytotoxic effects of this compound and its analogs on plant tissue.
Materials:
-
Test compounds (this compound, analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Healthy plant leaves from a susceptible species (e.g., onion, Allium cepa).
-
Sterile petri dishes.
-
Filter paper.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare a series of dilutions of the test compounds in a suitable buffer.
-
Cut uniform discs from the plant leaves using a cork borer.
-
Place two layers of filter paper in each petri dish and moisten with the test solutions.
-
Arrange the leaf discs on the filter paper.
-
Seal the petri dishes and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Observe the leaf discs daily for the development of necrotic lesions or chlorosis.
-
The phytotoxic effect can be quantified by measuring the area of the lesions or by a visual scoring system.
Ceramide Synthase Inhibition Assay
Objective: To determine the inhibitory effect of this compound and its analogs on ceramide synthase activity. This protocol is adapted from established methods for fungal ceramide synthase inhibitors[4].
Materials:
-
Plant microsomal fraction containing ceramide synthase.
-
Fluorescently labeled sphinganine (e.g., NBD-sphinganine) as a substrate.
-
Fatty acyl-CoA (e.g., palmitoyl-CoA).
-
Test compounds dissolved in DMSO.
-
Reaction buffer.
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, plant microsomal fraction, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time.
-
Initiate the reaction by adding NBD-sphinganine and fatty acyl-CoA.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).
-
Extract the lipids.
-
Analyze the formation of the fluorescent ceramide product by HPLC.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Programmed Cell Death (PCD) Assay (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of PCD, in plant cells treated with this compound or its analogs.
Materials:
-
Plant protoplasts or thin tissue sections.
-
Test compounds.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.
-
Fluorescence microscope.
Procedure:
-
Treat plant protoplasts or tissue sections with the test compounds for various time points.
-
Fix the cells/tissues.
-
Permeabilize the cells/tissues.
-
Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the samples with terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.
-
Wash the samples to remove unincorporated nucleotides.
-
Mount the samples on microscope slides.
-
Observe the samples under a fluorescence microscope. Nuclei of cells undergoing PCD will exhibit bright fluorescence due to the incorporation of the labeled nucleotides at the ends of fragmented DNA.
Future Directions
The study of the structure-activity relationship of this compound is still in its early stages. Future research should focus on the synthesis of a series of this compound analogs with systematic modifications to key functional groups, such as the N-hydroxyethyl group, the methoxy group, and the prenyloxy side chain. Quantitative analysis of the phytotoxicity and ceramide synthase inhibitory activity of these analogs will be essential to build a robust SAR model. Furthermore, the identification and characterization of the specific ceramide synthase isoforms targeted by this compound in susceptible plant species will provide a more detailed understanding of its mechanism of action. This knowledge will be invaluable for the rational design of new and effective herbicides.
References
A Comparative Guide to the Phytotoxic Effects of Alternaria porri Toxins: In Vivo vs. In Vitro
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the known biological effects of phytotoxins produced by Alternaria porri, the fungus responsible for purple blotch disease in Allium species. It is important to note that while Porritoxin is a known metabolite of this fungus, specific research detailing its isolated effects is limited. The majority of available data pertains to the effects of partially purified culture filtrates, which contain a mixture of several phytotoxic compounds, including tentoxin, porritoxinol, and silvaticol.[1][2][3]
In Vivo Effects: Manifestations in the Host Plant
The in vivo effects of Alternaria porri toxins are primarily observed as phytotoxicity in the host plant, onion (Allium cepa). The application of toxic culture filtrates from the fungus results in observable pathogenic symptoms and measurable impacts on plant growth and development.
Symptoms on onion leaves appear as sunken, purple lesions, which can lead to withering and necrosis.[4][5] The pathogen's metabolites have been shown to significantly inhibit seed germination and seedling growth in a dose-dependent manner.[4][6]
Quantitative Data Presentation
The following tables summarize the quantitative phytotoxic effects of partially purified A. porri toxin extracts on two different onion cultivars, 'Bellary Red' and 'Arka Kalyan'.
Table 1: In Vivo Effect of A. porri Toxin on Onion Seed Germination [4]
| Toxin Concentration (µg/ml) | Inhibition of Seed Germination (%) |
| Bellary Red | |
| 50 | 16.19 |
| 1000 | 67.38 |
| 2000 | 86.79 |
Table 2: In Vivo Effect of A. porri Toxin on Onion Seedling Growth [4]
| Toxin Concentration (µg/ml) | Inhibition of Shoot Length (%) | Inhibition of Root Length (%) |
| Bellary Red | Bellary Red | |
| 50 | 4.30 | 16.29 |
| 100 | 7.72 | 16.80 |
| 1000 | 23.00 | 51.35 |
| 2000 | 26.67 | 52.98 |
In Vitro Effects: A Research Gap
A significant gap exists in the scientific literature regarding the in vitro effects of this compound or the broader mixture of A. porri toxins on host plant cells. While numerous studies evaluate the in vitro efficacy of fungicides and biological agents in inhibiting the growth of the A. porri fungus itself, they do not investigate the cellular impact of the toxins on the host.[7][8][9][10]
Consequently, there is no available experimental data to compare the toxin's effects on cellular viability, membrane integrity, mitochondrial function, enzymatic activity, or gene expression in isolated plant cells or protoplasts. This lack of information prevents a direct comparison between the whole-organism (in vivo) effects and the subcellular (in vitro) mechanisms of action.
Experimental Protocols
Methodology for In Vivo Phytotoxicity Bioassay
The quantitative data presented above was obtained using a standardized bioassay to measure the phytotoxic impact of partially purified toxins from A. porri.[4]
-
Toxin Production: The A. porri fungus is inoculated into a liquid medium, such as Potato Dextrose Broth (PDB), and incubated for 10 days at 27 ± 1°C to allow for the secretion of toxic metabolites.[4]
-
Toxin Extraction and Partial Purification: The culture is filtered through cheesecloth and Whatman No. 1 filter paper to separate the fungal mycelia from the broth. The resulting cell-free filtrate contains the crude toxin mixture which can be used for bioassays.[4]
-
Seed Germination Bioassay:
-
Seeds of two onion varieties, Bellary Red and Arka Kalyan, are soaked in various concentrations of the partially purified toxin (50 to 2000 µg/ml) for one hour.[4]
-
Control seeds are soaked in sterile water.
-
The seeds are then placed on moistened blotting paper in sterile petri plates and incubated.
-
The percentage of germination is recorded, and the inhibition rate is calculated relative to the control.[4]
-
-
Seedling Growth Bioassay:
-
Healthy 25-day-old onion seedlings are sprayed with the same range of toxin concentrations.[4]
-
Control seedlings are sprayed with sterile water.
-
The plants are monitored for up to 10 days for the development of symptoms like withering and necrosis.[4]
-
Shoot and root lengths are measured to calculate the percentage of growth inhibition compared to the control group.[4]
-
Mandatory Visualizations
Experimental Workflow for Toxin Bioassay
Caption: Experimental workflow for in vivo phytotoxicity assessment of A. porri toxins.
Signaling Pathways
There is currently no available research data detailing the specific signaling pathways in plant cells that are modulated by this compound or other toxins from Alternaria porri. Elucidation of these pathways awaits further investigation at the molecular level, which would likely stem from initial in vitro studies to identify cellular targets.
References
- 1. Characterization of Alternaria porri causing onion purple blotch and its antifungal compound magnolol identified from Caryodaphnopsis baviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Alternaria porri causing onion purple blotch and its antifungal compound magnolol identified from Caryodaphnopsis baviensis | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. journaljabb.com [journaljabb.com]
2D NMR Unravels the True Structure of Porritoxin, Correcting Previous Misassignment
Researchers have conclusively revised the chemical structure of Porritoxin, a phytotoxin produced by the fungus Alternaria porri, through detailed 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The new data unequivocally demonstrates that this compound is 2-(2'-hydroxyethyl)-4-methoxy-5-methyl-6-(3''-methyl-2''-butenyloxy)-2,3-dihydro-1H-isoindol-1-one. This finding corrects the previously proposed structure of 8-(3',3'-dimethylallyloxy)-10-methoxy-9-methyl-1H-3,4-dihydro-2,5-benzoxazocin-6(5H)-one and highlights the power of modern spectroscopic techniques in the unambiguous structural elucidation of complex natural products.
The structural revision was primarily based on extensive analysis of 2D NMR data, including Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) experiments. These techniques allowed for the precise mapping of connectivity between protons and carbons within the molecule, revealing correlations that were inconsistent with the originally assigned structure. The confirmation of the revised structure was further supported by total synthesis.
Unambiguous Structure Determination with 2D NMR
The detailed 2D NMR analysis provided a clear and complete picture of the molecular framework of this compound. The key to correcting the structure lay in the long-range correlations observed in the HMBC spectrum, which connects protons and carbons separated by two or three bonds. These correlations definitively established the connectivity of the isoindolone core and the positions of the various substituents, which was not possible with 1D NMR alone.
Comparative Analysis of 2D NMR Data
The following tables summarize the key 2D NMR data that led to the structural revision of this compound.
| Proton (¹H) | Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| H-3 | 4.35 (s) | - | C-1, C-3a, C-4, C-7a |
| H-7 | 6.64 (s) | - | C-5, C-6, C-7a |
| H-1' | 3.70 (t, J=6.0 Hz) | H-2' | C-2, C-2' |
| H-2' | 3.89 (t, J=6.0 Hz) | H-1' | C-1', C-2 |
| H-1'' | 4.60 (d, J=7.0 Hz) | H-2'' | C-6, C-3'' |
| H-2'' | 5.46 (t, J=7.0 Hz) | H-1'' | C-4'', C-5'' |
| 5-CH₃ | 2.18 (s) | - | C-4, C-5, C-6 |
| 4-OCH₃ | 3.86 (s) | - | C-4 |
| 3''-CH₃ (H-4'') | 1.81 (s) | - | C-2'', C-3'', C-5'' |
| 3''-CH₃ (H-5'') | 1.76 (s) | - | C-2'', C-3'', C-4'' |
| Carbon (¹³C) | Chemical Shift (ppm) |
| C-1 | 169.2 |
| C-3 | 52.3 |
| C-3a | 133.4 |
| C-4 | 157.1 |
| C-5 | 118.2 |
| C-6 | 148.9 |
| C-7 | 108.7 |
| C-7a | 130.5 |
| C-1' | 45.1 |
| C-2' | 61.2 |
| C-1'' | 65.4 |
| C-2'' | 120.1 |
| C-3'' | 139.8 |
| C-4'' | 25.9 |
| C-5'' | 18.2 |
| 5-CH₃ | 12.3 |
| 4-OCH₃ | 55.8 |
Experimental Protocols
The structural confirmation of this compound was achieved through the following experimental workflow:
2D NMR Spectroscopy
-
Sample Preparation: Purified this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: NMR spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹H NMR: Standard proton NMR to identify the proton environments.
-
¹³C NMR: Standard carbon NMR to identify the carbon environments.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
Alternative Analytical Techniques
While 2D NMR was the pivotal technique for the structural revision, other analytical methods play important roles in the characterization of natural products.
| Technique | Role in Structure Elucidation | Performance Comparison with 2D NMR |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | Provides complementary information to NMR. High-resolution MS is essential for determining the molecular formula but does not provide detailed structural connectivity. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule if a suitable single crystal can be obtained. | Considered the "gold standard" for structure determination. However, obtaining high-quality crystals of natural products can be challenging or impossible. |
| Total Synthesis | Unambiguously confirms a proposed structure by creating the molecule from simpler starting materials and comparing its properties to the natural product. | Provides ultimate proof of a structure. It is a laborious and time-consuming process that is often undertaken after a structure has been proposed based on spectroscopic data. |
Conclusion
The reinvestigation of the structure of this compound serves as a compelling case study on the importance of comprehensive 2D NMR analysis in modern natural product chemistry. The ability of techniques like HMBC to reveal long-range correlations provides a level of structural detail that is often unattainable with other methods, leading to the accurate and unambiguous determination of complex molecular architectures. This correction is vital for understanding the biosynthesis of this compound, its mode of action as a phytotoxin, and for any future research into its potential biological activities.
Evaluating the Specificity of Porritoxin's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological effects of Porritoxin, a phytotoxin produced by the fungus Alternaria porri. This document contrasts this compound with other well-characterized fungal toxins, AAL-toxin and Fumonisin B1, to evaluate its specificity. The information is presented through quantitative data summaries, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Comparative Analysis of Toxin Specificity
This compound is a phytotoxin known to cause Purple Blotch disease in onions and is reported to inhibit the shoot and root growth of lettuce seedlings at a concentration of 10 µg/mL. Its mechanism of action is suggested to involve the inhibition of the Hill reaction in photosynthesis. To provide a context for its specificity, this guide compares this compound with AAL-toxin and Fumonisin B1, two mycotoxins with well-defined mechanisms of action and a broader range of studied biological effects.
| Toxin | Primary Molecular Target(s) | Reported Biological Effects |
| This compound | Photosystem II (Hill Reaction) | Phytotoxicity: Inhibition of lettuce seedling shoot and root growth (10 µg/mL). Potential anti-tumor promoting activity through inhibition of Epstein-Barr virus early antigen activation. |
| AAL-toxin | Ceramide synthase | Phytotoxicity: Induces apoptosis in susceptible tomato lines. Cytotoxicity: Exhibits toxicity to various mammalian cell lines with IC50 values ranging from 10 to over 200 µM. |
| Fumonisin B1 | Ceramide synthase | Phytotoxicity: Causes reduced growth and cell death in various plant species. Cytotoxicity: Toxic to a range of animal cell lines with IC50 values from approximately 10 µM to over 300 µM. Known to be hepatotoxic and carcinogenic in animals. |
Experimental Protocols
To ensure reproducibility and standardization of research, detailed methodologies for key experiments are provided below.
Phytotoxicity Assay: Seedling Growth Inhibition
This protocol is designed to assess the effect of a toxin on the early growth of plants.
-
Seed Preparation: Surface-sterilize seeds (e.g., lettuce, Lactuca sativa) by rinsing with 70% ethanol for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.
-
Test Substance Preparation: Dissolve the toxin (e.g., this compound) in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with sterile distilled water or a nutrient solution. Ensure the final solvent concentration is non-toxic to the seedlings.
-
Assay Setup: Place sterile filter paper in petri dishes and moisten with the different toxin concentrations. Place a defined number of sterilized seeds (e.g., 10-20) on the filter paper in each dish.
-
Incubation: Seal the petri dishes and incubate in a controlled environment (e.g., 25°C with a 16:8 hour light:dark photoperiod) for a specified duration (e.g., 7 days).
-
Data Collection: After the incubation period, measure the root and shoot length of each seedling. Calculate the percentage of inhibition for each concentration relative to a solvent-only control.
-
Data Analysis: Determine the IC50 value (the concentration of toxin that causes 50% inhibition of growth) by plotting the percentage of inhibition against the logarithm of the toxin concentration and fitting a dose-response curve.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., human cancer cell lines like HeLa or HepG2, or plant protoplasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Toxin Exposure: Prepare serial dilutions of the test toxin in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different toxin concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxin).
-
Incubation: Incubate the cells with the toxin for a specific period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each toxin concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the toxin concentration and fitting a dose-response curve.
Visualizing Biological Pathways and Workflows
To facilitate a clearer understanding of the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Independent Verification of a Novel Compound's Cancer Chemopreventive Potential: A Comparative Framework
Disclaimer: As of the latest literature review, "Porritoxin" does not correspond to a recognized compound with publicly available scientific data. Therefore, this guide provides a comparative framework for the independent verification of a novel compound's cancer chemopreventive potential, using this compound as a hypothetical candidate. This document compares established chemopreventive agents—Formononetin, Epothilone B, and Fraxetin (a key active metabolite of Cortex Fraxini)—to illustrate the evaluation process.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the requisite experimental data, detailed methodologies, and visual representations of key biological processes and workflows necessary for a comprehensive assessment.
Data Presentation: Comparative Efficacy of Chemopreventive Agents
The following tables summarize the in vitro efficacy of the selected chemopreventive agents against various cancer cell lines. This quantitative data is crucial for establishing a baseline for the evaluation of a novel compound like this compound.
Table 1: Comparative Cytotoxicity (IC₅₀) of Chemopreventive Agents
| Compound/Agent | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound (Hypothetical) | TBD | TBD | TBD | N/A |
| Formononetin | HepG2 | Human Hepatocellular Carcinoma | 10.4 | [1][2] |
| A549 | Human Lung Carcinoma | 53.7 | [3] | |
| 4T1 | Murine Breast Cancer | 67.7 | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | 25.0 | [4] | |
| Epothilone B | MCF-7 | Human Breast Adenocarcinoma | 0.002 | [5] |
| NCI/ADR-RES | Adriamycin-Resistant Ovarian Cancer | <0.001 | [5] | |
| HCT116/VM46 | Colorectal Cancer | Potent Activity | [5] | |
| CCRF-CEM/VBL100 | Multidrug-Resistant Leukemia | 0.002 | [5] | |
| Fraxetin | Data for the specific compound is limited; studies often use extracts of Cortex Fraxini. |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by Chemopreventive Agents
| Compound/Agent | Cancer Cell Line | Method of Apoptosis Detection | Key Findings | Reference |
| This compound (Hypothetical) | TBD | TBD | TBD | N/A |
| Formononetin | HepG2 | Flow Cytometry (Annexin V-FITC/PI) | Dose-dependent increase in apoptosis. | [1][2] |
| MCF-7 | Western Blot | Increased Bax/Bcl-2 ratio, activation of p38 MAPK. | [6] | |
| INS-1 | Flow Cytometry (Annexin V-FITC/PI) | Prevention of IL-1β-induced apoptosis. | [7] | |
| Epothilone B | Various | Cell Cycle Analysis | Arrest at G2/M phase leading to apoptosis. | [8][9] |
| Fraxetin (and other Cortex Fraxini metabolites) | T98G (esculin) | Western Blot | Increased caspase-3 expression. | [10] |
| MGC-803 (esculetin) | Not specified | Promotion of apoptosis via downregulation of PI3K/Akt pathway. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. Below are protocols for key assays in the evaluation of a novel chemopreventive agent.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and the reference compounds for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and to investigate the mechanism of action of the compound.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the investigation of this compound's chemopreventive potential.
Caption: Experimental workflow for evaluating a novel chemopreventive agent.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Logical relationship for the comparative evaluation of chemopreventive agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Formononetin-induced apoptosis by activation of Ras/p38 mitogen-activated protein kinase in estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Potentially Hazardous Laboratory Reagents
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds, such as Porritoxin, a direct and specific Safety Data Sheet (SDS) may not be readily available in public databases. In such instances, it is imperative for researchers, scientists, and drug development professionals to adhere to established best practices for hazardous waste management, treating the substance as potentially hazardous until its properties are fully understood. The following guidelines provide a procedural framework for the safe handling and disposal of such research chemicals, emphasizing caution and adherence to institutional and regulatory standards.
All chemical handling and disposal activities must be conducted in accordance with the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a substance. If an SDS is not available for "this compound," it is crucial to contact the supplier to obtain one before proceeding with any work. The procedures outlined below are based on general best practices for hazardous chemical waste disposal and should be adapted to the specific information provided in the substance's SDS.
General Quantitative Guidelines for Hazardous Waste Disposal
For safe and compliant disposal of hazardous chemical waste, several quantitative parameters should be observed. These guidelines are designed to minimize risks within the laboratory and ensure that waste is handled in a manner that is safe for personnel and the environment.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 75% of the container's total capacity. | To prevent spills and allow for vapor expansion. |
| pH for Neutralization | Adjust pH to a range of 5.0 - 10.0 before drain disposal. | To prevent corrosion of plumbing and minimize environmental impact.[1] |
| Acid/Base Dilution | Dilute concentrated acids and bases to approximately 5% by volume before neutralization.[1] | To control the exothermic reaction of neutralization and prevent splashing. |
| Rinsate Collection | Collect all initial rinsate from empty containers as chemical waste. | To ensure that residual hazardous material is not improperly discarded.[1] |
Experimental Protocol: General Neutralization of Acidic and Alkaline Waste
The following is a general protocol for the neutralization of acidic and alkaline waste streams. This procedure should only be performed by trained personnel and with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Waste acid or base solution
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or sodium carbonate for acids; dilute hydrochloric or sulfuric acid for bases)
-
Large, chemically resistant container (e.g., polyethylene bucket)
-
Stirring rod
-
pH meter or pH indicator strips
-
Ice bath (for concentrated waste)
Procedure:
-
Preparation: Don the appropriate PPE. If neutralizing a concentrated acid or base, place the waste container in an ice bath to manage heat generation.
-
Dilution: Slowly dilute the waste solution by adding it to a large volume of cold water to achieve a concentration of approximately 5%.[1] Always add acid or base to water, never the other way around.
-
Neutralization:
-
For acidic waste: Slowly add a 5-10% solution of a weak base (e.g., sodium carbonate) to the diluted acid while stirring continuously.[1]
-
For alkaline waste: Slowly add a dilute inorganic acid to the diluted base with constant stirring.
-
-
pH Monitoring: Regularly check the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the neutralizing agent until the pH is within the acceptable range of 5.0 to 10.0.[1]
-
Disposal: Once neutralized, the solution can typically be disposed of down the drain with a large amount of running water, in accordance with local regulations.
Logical Workflow for Hazardous Chemical Disposal
The proper disposal of a potentially hazardous chemical like this compound involves a series of logical steps to ensure safety and compliance. This workflow begins with the initial handling of the substance and concludes with its final disposal.
Caption: Workflow for the safe disposal of a hazardous chemical.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS and your institution's Environmental Health and Safety (EH&S) department for specific disposal instructions for any chemical you are working with.
References
Personal protective equipment for handling Porritoxin
Essential Safety and Handling Guide for Porritoxin
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. As a phytotoxin, this compound should be handled as a potentially hazardous compound. The following procedures are based on established safety protocols for managing cytotoxic and other hazardous chemical agents to ensure the safety of all laboratory personnel.[1][2]
Hazard Assessment and Control
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. All PPE should be donned before handling this compound and removed in a designated area to avoid cross-contamination.[5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Stock Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[6] | Chemical splash goggles and a face shield.[6][7] | Disposable, solid-front, back-closing chemotherapy gown.[8] | Not required if handled within a certified chemical fume hood or Class II Biosafety Cabinet. |
| Weighing Solid/Powder Form | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | Disposable, solid-front, back-closing chemotherapy gown. | N95 or higher-level respirator is required, even within a containment device, to prevent inhalation of fine particles.[9] |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles. | Disposable, solid-front, back-closing chemotherapy gown. | Not required if handling sealed waste containers. |
| Spill Cleanup | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | Disposable, solid-front, back-closing chemotherapy gown. | N95 or higher-level respirator. |
Operational Plan: Step-by-Step Procedures
Following a structured operational plan minimizes the risk of exposure and contamination.
Step 1: Preparation and Pre-Handling
-
Designate Area: Clearly designate the work area for handling this compound. A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood is mandatory.[10]
-
Assemble Materials: Gather all necessary equipment, including PPE, this compound, solvents, pipettes, and waste containers, and place them inside the containment area before starting work.
-
Verify Equipment: Ensure the BSC or fume hood is functioning correctly and has a current certification.
-
Don PPE: Put on all required PPE as specified in Table 1. Ensure the outer gloves are pulled over the cuffs of the gown.[1]
Step 2: Handling this compound
-
Work within Containment: All manipulations of this compound (weighing, dissolving, aliquoting) must be performed within the designated BSC or fume hood to protect both the user and the product.[10]
-
Use Disposable Supplies: Utilize disposable plastic-backed absorbent liners on the work surface to contain any minor spills. Use disposable labware (pipette tips, tubes) whenever possible.
-
Avoid Aerosol Generation: When working with solutions, dispense liquids slowly against the inner wall of the receiving vessel. Avoid creating a splash or aerosol.
-
Secure Containers: Keep all containers of this compound, whether in solid or liquid form, sealed when not in immediate use.
Step 3: Post-Handling and Decontamination
-
Surface Decontamination: After completing work, decontaminate all surfaces within the BSC or fume hood. Use a suitable deactivating agent if one is known, or a 70% ethanol solution followed by sterile water.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The gown and remaining PPE are then removed before exiting the work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Below is a workflow diagram illustrating the key operational steps for safely handling this compound.
Caption: Operational Workflow for Handling this compound.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[11][12] Under no circumstances should this waste be disposed of in regular trash or down the drain.[13][14]
Solid Waste
-
Includes: Gloves, gowns, disposable labware (pipette tips, tubes), absorbent liners, and any empty vials.
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste: Cytotoxic/Toxic Chemicals" and include the name "this compound".
-
Keep the container sealed when not in use.[13]
-
When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[15]
-
Liquid Waste
-
Includes: Unused this compound solutions, contaminated solvents, and the first rinse from cleaning reusable glassware.
-
Procedure:
-
Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle).
-
Segregate halogenated and non-halogenated solvent waste into separate containers, as disposal methods and costs can differ.[13]
-
Label the container clearly with "Hazardous Waste: Cytotoxic/Toxic Liquid" and list all chemical constituents, including "this compound" and any solvents.
-
Store the sealed waste container in a designated secondary containment bin away from incompatible materials.[13]
-
Arrange for disposal through your institution's EHS department.
-
Sharps Waste
-
Includes: Needles, syringes, or glass Pasteur pipettes contaminated with this compound.
-
Procedure:
-
Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container labeled for cytotoxic/chemical waste.
-
Do not recap, bend, or break needles.
-
Seal the container when it is three-quarters full and manage it as hazardous waste for EHS pickup.
-
The logical flow for waste segregation and disposal is outlined in the diagram below.
Caption: Waste Segregation and Disposal Flowchart.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. This compound | C17H23NO4 | CID 178688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
